2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
The exact mass of the compound 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJDUUUPLPMKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161603 | |
| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-55-2 | |
| Record name | 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14121-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-2,3-DIOXOQUINOXALINE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UAG2SL9CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.
Core Synthetic Strategies
The principal and most direct method for the synthesis of this compound is the cyclocondensation reaction between an ortho-phenylenediamine derivative and a C2 synthon, typically an oxalic acid derivative. The key starting materials for this synthesis are 3,4-diaminobenzoic acid, which provides the benzene ring with the desired carboxylic acid functionality at the 6-position, and diethyl oxalate, which serves as the source of the two carbonyl carbons in the pyrazine ring.
Alternative approaches, such as microwave-assisted synthesis and hydrothermal methods, have been explored for the synthesis of related quinoxaline derivatives and may offer advantages in terms of reaction time and environmental impact.[1]
Synthetic Pathway
The primary synthetic route involves a one-step cyclocondensation reaction. The two amino groups of 3,4-diaminobenzoic acid react with the two ester groups of diethyl oxalate to form the six-membered heterocyclic ring of the quinoxaline-2,3-dione core.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Classical Cyclocondensation
This protocol outlines the synthesis via a classical reflux method.
Materials:
-
3,4-Diaminobenzoic acid
-
Diethyl oxalate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable volume of absolute ethanol.
-
Reagent Addition: To the stirred solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.
-
Acid Catalyst (Optional): A catalytic amount of concentrated hydrochloric acid can be added to promote the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Solid |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |
| This compound hydrate | C₉H₈N₂O₅ | 224.17 | Solid[4][5] |
Note: The final product is often isolated as a hydrate.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis and purification.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretches of the quinoxaline-dione ring.
-
Melting Point Analysis: To assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl oxalate is harmful if swallowed.[4]
-
Concentrated acids are corrosive and should be handled with care.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound hydrate - Amerigo Scientific [amerigoscientific.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Quinoxaline-2,3-dione Derivatives
The quinoxaline-2,3-dione scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antagonism at ionotropic glutamate receptors and potential as anticancer and antimicrobial agents. A thorough understanding of their physicochemical properties is paramount for the rational design and development of novel therapeutics. This guide provides a detailed overview of these core properties, outlines key experimental protocols for their synthesis and characterization, and explores their biological context through signaling pathway diagrams.
Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of quinoxaline-2,3-dione derivatives are intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity (logP), acidity (pKa), and melting point dictate how these compounds are absorbed, distributed, metabolized, and excreted (ADME).
Solubility
Aqueous solubility is a critical factor for drug development, impacting bioavailability and formulation. The parent quinoxaline-2,3-dione is generally characterized as being slightly soluble or insoluble in water but soluble in basic solvents and some polar organic solvents. The solubility can be significantly modulated by introducing various substituents.
For instance, experimental studies have shown that 7-imidazolyl-6-iodo analogues bearing a sulfamoylbenzamide moiety at the N1 position exhibit molar solubility in TRISS buffer (pH 9) more than three times higher than that of NBQX, a known AMPA/kainate antagonist. This highlights the potential for strategic chemical modification to enhance this crucial property.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to cross biological membranes. For quinoxaline derivatives, this property is crucial for accessing targets within the central nervous system (CNS). The logP values for a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, determined by RP-HPLC, were found to be in the positive range of 1.5 to 4.5. As expected, the introduction of a methyl group leads to a slight increase in the logP value, while the addition of one or two chloro groups can increase the value by approximately 0.5 or 1.0 unit, respectively.
Table 1: Comparative Physicochemical Data for Selected Quinoxaline-2,3-dione Derivatives
| Compound/Derivative | Melting Point (°C) | logP | Solubility |
| Quinoxaline-2,3(1H,4H)-dione | >300 | Not specified | Slightly soluble in water; soluble in basic solvents |
| 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Lower yield in synthesis suggests potential solubility differences |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Not specified |
| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Not specified |
| Quinoxaline-2-carboxamide 1,4-di-N-oxides (series) | Not specified | 1.5 - 4.5 | Stable in neutral solutions (pH 7.4) |
Acidity (pKa)
Melting Point
The melting point of a compound provides insight into its purity and the stability of its crystal lattice. The parent 1,4-dihydroquinoxaline-2,3-dione has a very high melting point, typically reported as above 300°C, reflecting a stable, planar structure with strong intermolecular interactions.[5] The melting points of derivatives can vary significantly based on the nature and position of substituents.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for the synthesis and characterization of the quinoxaline-2,3-dione core structure.
Synthesis Protocol: Solvent-Free Grinding Method
This environmentally benign method offers high efficiency and simplicity for synthesizing the 1,4-dihydro-quinoxaline-2,3-dione core.[6]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
-
Water or Water/Ethanol (1:1) mixture for recrystallization
Procedure:
-
Place the o-phenylenediamine and oxalic acid dihydrate into a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture transforms into a melt. This typically takes 5-10 minutes for the unsubstituted reactants.[6]
-
Allow the melt to solidify.
-
Recrystallize the crude product from water or a water/ethanol (1:1) mixture to yield pure 1,4-dihydro-quinoxaline-2,3-dione.[6]
Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the molecular structure.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: For the unsubstituted 1,4-dihydro-quinoxaline-2,3-dione in DMSO-d₆, a characteristic broad singlet for the two N-H protons is expected around δ 11.7-11.9 ppm.[5] The aromatic protons typically appear as a multiplet between δ 7.0-7.2 ppm.
-
¹³C NMR Analysis: For the unsubstituted core, the carbonyl carbons (C2 and C3) resonate around δ 155.7 ppm in DMSO-d₆. The aromatic carbons appear between δ 115 and 127 ppm.
2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and confirm the molecular formula.
-
Instrumentation: Electrospray Ionization (ESI) or other suitable mass spectrometer.
-
Analysis: The mass spectrum for the parent 1,4-dihydro-quinoxaline-2,3-dione should show a molecular ion peak [M]⁺ at m/z 162.[6]
3. X-ray Crystallography
-
Purpose: To determine the precise three-dimensional arrangement of atoms in a single crystal, confirming stereochemistry and molecular conformation.
-
Procedure:
-
Grow single crystals of the compound, suitable for X-ray diffraction (this is often the most challenging step).
-
Mount a crystal on the diffractometer.
-
Expose the crystal to an X-ray beam and collect the resulting diffraction patterns.
-
Process the diffraction data to calculate an electron density map.
-
Refine the map to obtain the final molecular structure, including bond lengths and angles. The molecular structure of several quinoxaline derivatives has been confirmed using this technique.
-
Logical Workflows and Signaling Pathways
Visualizing complex processes is key to understanding the role of quinoxaline-2,3-dione derivatives in drug discovery and development. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key biological signaling pathway.
Experimental Workflow
The development of novel quinoxaline-2,3-dione derivatives follows a logical progression from chemical synthesis to biological evaluation.
Signaling Pathway: AMPA/Kainate Receptor Antagonism
Many quinoxaline-2,3-dione derivatives function as competitive antagonists at ionotropic glutamate receptors, such as AMPA and kainate receptors. By blocking these receptors, they inhibit excitatory neurotransmission, a mechanism relevant for treating conditions like epilepsy and neurodegenerative disorders.
References
An In-depth Technical Guide to the ¹H and ¹³C-NMR Characterization of Tetrahydroquinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of tetrahydroquinoxaline compounds. It includes detailed experimental protocols, tabulated spectral data, and visualizations of key workflows relevant to the analysis and synthesis of this important heterocyclic scaffold.
Introduction to Tetrahydroquinoxalines
Tetrahydroquinoxalines are a class of heterocyclic compounds that feature a dihydropyrazine ring fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules. Accurate structural elucidation is paramount in the synthesis and development of novel therapeutic agents based on the tetrahydroquinoxaline core. ¹H and ¹³C-NMR spectroscopy are powerful analytical techniques for the unambiguous characterization of these compounds.
¹H and ¹³C-NMR Spectral Data
The following tables summarize typical ¹H and ¹³C-NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the unsubstituted 1,2,3,4-tetrahydroquinoxaline scaffold and representative substituted derivatives. These values are illustrative and can vary depending on the solvent, concentration, and specific substitution pattern.
¹H-NMR Data
| Compound | H-2 | H-3 | H-5/H-8 | H-6/H-7 | NH (1,4) | J (Hz) |
| 1,2,3,4-Tetrahydroquinoxaline | ~3.3-3.5 (m) | ~3.3-3.5 (m) | ~6.6-6.8 (m) | ~6.5-6.7 (m) | ~3.7 (br s) | J₅,₆ ≈ 7-8, J₆,₇ ≈ 7-8 |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | ~3.0-3.2 (m) | ~3.4-3.6 (m) | ~6.6-6.8 (m) | ~6.5-6.7 (m) | ~3.6 (br s) | ³J(H₂,H₃) ≈ 5-7, ³J(H₂,CH₃) ≈ 6-7 |
| 6-Nitro-1,2,3,4-tetrahydroquinoxaline | ~3.4-3.6 (m) | ~3.4-3.6 (m) | ~7.3-7.5 (m) | ~6.6-6.8 (d) | ~4.2 (br s) | J₅,₆ ≈ 8-9 |
| N-Phenyl-1,2,3,4-tetrahydroquinoxaline | ~3.5-3.7 (m) | ~3.5-3.7 (m) | ~6.8-7.2 (m) | ~6.6-6.9 (m) | - | Aromatic protons on N-phenyl group typically appear between 6.8-7.3 ppm. |
¹³C-NMR Data
| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 1,2,3,4-Tetrahydroquinoxaline | ~42-44 | ~42-44 | ~135-137 | ~115-117 | ~118-120 | ~118-120 | ~115-117 | ~135-137 |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | ~48-50 | ~42-44 | ~135-137 | ~115-117 | ~118-120 | ~118-120 | ~115-117 | ~135-137 |
| 6-Nitro-1,2,3,4-tetrahydroquinoxaline | ~41-43 | ~41-43 | ~140-142 | ~112-114 | ~145-147 | ~112-114 | ~115-117 | ~138-140 |
| N-Phenyl-1,2,3,4-tetrahydroquinoxaline | ~45-47 | ~45-47 | ~138-140 | ~116-118 | ~119-121 | ~119-121 | ~116-118 | ~138-140 |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing samples for ¹H and ¹³C-NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the tetrahydroquinoxaline compound for ¹H-NMR and 20-100 mg for ¹³C-NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C-NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H-NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
¹³C-NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 128-1024 or more, depending on the sample concentration).
-
Set a suitable relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H-NMR spectrum.
-
Visualizations
General Synthesis of Tetrahydroquinoxalines
The following diagram illustrates a common synthetic route to the tetrahydroquinoxaline core structure.
The Biological Versatility of Quinoxaline Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline carboxylic acids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent chemical properties of the quinoxaline scaffold, coupled with the versatility of the carboxylic acid group, allow for a wide range of structural modifications, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Core Biological Activities and Quantitative Data
The biological efficacy of quinoxaline carboxylic acid derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymatic and cellular assays, and the minimum inhibitory concentration (MIC) for antimicrobial assessments. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.
Anticancer Activity
Quinoxaline carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases and cyclooxygenase-2 (COX-2), or the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline derivative 11 | MCF-7 (Breast) | 0.81 | [1][2] |
| HepG2 (Liver) | 1.25 | [1][2] | |
| HCT-116 (Colon) | 2.91 | [1][2] | |
| Quinoxaline derivative 13 | MCF-7 (Breast) | 1.12 | [1][2] |
| HepG2 (Liver) | 0.94 | [1][2] | |
| HCT-116 (Colon) | 1.58 | [1][2] | |
| Quinoxaline derivative 4a | MCF-7 (Breast) | 3.21 | [1][2] |
| HepG2 (Liver) | 4.11 | [1][2] | |
| HCT-116 (Colon) | 3.87 | [1][2] | |
| Quinoxaline derivative 5 | MCF-7 (Breast) | 4.54 | [1][2] |
| HepG2 (Liver) | 3.98 | [1][2] | |
| HCT-116 (Colon) | 4.21 | [1][2] | |
| Quinoxaline-bisarylurea 2 | HCT116 (Colon) | 10.27 | [3] |
| Compound XVa | HCT116 (Colon) | 4.4 | [3] |
| MCF-7 (Breast) | 5.3 | [3] | |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [3] |
| MCF-7 (Breast) | 9 | [3] |
Antimicrobial Activity
The antimicrobial properties of quinoxaline carboxylic acids and their derivatives are notable, with several compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-dioxide 4 | M. smegmatis | 1.25 | [4] |
| M. tuberculosis | 4 | [4] | |
| Quinoxaline derivative 2d | Escherichia coli | 8 | [5] |
| Quinoxaline derivative 3c | Escherichia coli | 8 | [5] |
| Pentacyclic compound 10 | Candida albicans | 16 | [5] |
| Aspergillus flavus | 16 | [5] | |
| Quinoxaline derivative 5m-5p | S. aureus | 4-16 | [6] |
| B. subtilis | 8-32 | [6] | |
| MRSA | 8-32 | [6] | |
| E. coli | 4-32 | [6] |
Anti-inflammatory Activity
Certain quinoxaline carboxylic acid derivatives act as potent anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Quinoxaline derivative 13 | COX-2 | 0.46 | 66.11 | [2][7] |
| Quinoxaline derivative 11 | COX-2 | 0.62 | 61.23 | [2][7] |
| Quinoxaline derivative 5 | COX-2 | 0.83 | 48.58 | [2][7] |
| Quinoxaline derivative 4a | COX-2 | 1.17 | 24.61 | [2][7] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoxaline carboxylic acids stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
A primary anticancer mechanism for many quinoxaline derivatives is the inhibition of protein kinases, which are critical for cell signaling and proliferation. For instance, some derivatives potently inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]
Furthermore, some derivatives induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
Initial Screening of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, a promising class of compounds with significant therapeutic potential. This document outlines detailed synthetic protocols, presents key biological activity data, and visualizes the underlying mechanisms of action and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives typically involves a multi-step process. A general synthetic route begins with the reaction of o-phenylenediamine with oxalic acid to form the quinoxaline-2,3-dione scaffold.[1] This core can then be further modified.
A common strategy involves the cyclization of diamines with diethyl oxalate to produce the dioxo-tetrahydroquinoxaline intermediate.[2] Subsequent reactions, such as N-substitution, can be carried out to generate a library of derivatives.[3]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target compounds.
Figure 1: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives[3]
This protocol is adapted from the work of Qi et al. (2018).
Step 1: Synthesis of intermediate diamines
-
Raw materials and a benzylamine are reacted, followed by reduction with hydrogen and Pd/C to produce the diamine intermediate.[2]
Step 2: Cyclization to form the quinoxaline-2,3-dione core
-
The diamine intermediate is cyclized with diethyl oxalate to yield the core structure.[2]
Step 3: N-substitution
-
The core structure is then reacted with a suitable electrophile to introduce substituents at the nitrogen positions.
Purification:
-
The crude product is purified by column chromatography on silica gel.
Biological Activity and Data
Derivatives of this compound have demonstrated potent biological activities, primarily as antiproliferative agents through the inhibition of tubulin polymerization.[3]
Antiproliferative Activity
The antiproliferative effects of these compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Antiproliferative Activity of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivatives [3]
| Compound | HeLa IC50 (μM) | SMMC-7721 IC50 (μM) | K562 IC50 (μM) |
| 13d | 0.126 | 0.071 | 0.164 |
Table 2: Antiproliferative Activity of Other Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| Compound 12 | (Not specified) | 0.19 - 0.51 | [4] |
| Compound 12 | MCF-7 | 3.82 ± 0.2 | [5] |
| Compound 12 | MDA-MB-231 | 2.26 ± 0.1 | [5] |
| 11a | SK-N-SH | 2.49 ± 1.33 | [6] |
| 11a | IMR-32 | 3.96 ± 2.03 | [6] |
| 11b | SK-N-SH | 5.3 ± 2.12 | [6] |
| 11b | IMR-32 | 7.12 ± 1.59 | [6] |
Inhibition of Tubulin Polymerization
A key mechanism of action for the anticancer activity of these derivatives is the inhibition of tubulin polymerization.[3]
Table 3: Tubulin Polymerization Inhibitory Activity [3]
| Compound | Tubulin Polymerization IC50 (μM) |
| 13d | 3.97 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the antiproliferative effects of these quinoxaline derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3][4]
Tubulin Polymerization Inhibition Pathway
The following diagram illustrates the proposed signaling pathway for tubulin polymerization inhibition and induction of apoptosis.
Figure 2: Proposed signaling pathway for quinoxaline derivatives as tubulin polymerization inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate screening of these compounds.
General Biological Screening Workflow
The diagram below outlines a typical workflow for the initial biological screening of synthesized quinoxaline derivatives.
Figure 3: General workflow for the biological screening of quinoxaline derivatives.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, SMMC-7721, K562)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Tubulin Polymerization Assay[3]
This assay measures the effect of the compounds on the in vitro polymerization of tubulin.
Procedure:
-
Tubulin is incubated with the test compounds in a polymerization buffer.
-
The polymerization is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of different concentrations of the compound to a control.
Cell Cycle Analysis by Flow Cytometry[3]
This method is used to determine the effect of the compounds on the cell cycle distribution.
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives discussed have shown significant potential as antiproliferative agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure and formula of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate, a heterocyclic compound belonging to the quinoxalinedione class. This class of molecules is of significant interest in medicinal chemistry and pharmacology due to their activity as antagonists of ionotropic glutamate receptors. This guide covers the molecule's core properties, synthesis, analytical methods, and its established role in neuropharmacology.
Molecular Structure and Properties
This compound hydrate is a derivative of quinoxaline. The core structure consists of a benzene ring fused to a pyrazine ring, with two ketone groups at the 2 and 3 positions of the pyrazine ring. A carboxylic acid group is substituted at the 6-position of the benzene ring. The 'hydrate' designation indicates the presence of one or more water molecules associated with the core molecule in its solid state.
Quantitative Data Summary
The key physicochemical properties of this compound hydrate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₅ | [1][2] |
| Molecular Weight | 224.17 g/mol | [1][2] |
| IUPAC Name | This compound;hydrate | |
| Physical Form | Solid | |
| SMILES String | O=C1C(NC2=CC(C(O)=O)=CC=C2N1)=O.[H]O[H] | [1] |
| InChI Key | SNNRHFUJGUGCQF-UHFFFAOYSA-N | |
| CAS Number | 14121-55-2 (anhydrous) | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of this compound. The following sections outline established methodologies.
Synthesis Protocol: Cyclocondensation Reaction
The synthesis of the quinoxaline-2,3-dione scaffold is typically achieved through the cyclocondensation of an o-phenylenediamine derivative with oxalic acid.[4] For the target molecule, the starting material is 3,4-diaminobenzoic acid.
Materials:
-
3,4-diaminobenzoic acid
-
Oxalic acid dihydrate
-
Hydrochloric acid (e.g., 2M or 4M)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in aqueous hydrochloric acid.
-
Add an equimolar amount of oxalic acid dihydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove unreacted starting materials and acid.
-
Further purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
-
Dry the final product under vacuum to yield this compound hydrate as a solid.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and identity of this compound can be assessed using reverse-phase HPLC.[3]
Method Parameters:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.
-
Acid Modifier: Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[3]
-
Detection: UV detector, wavelength set based on the chromophore of the quinoxaline ring (typically in the 254-320 nm range).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]
Biological Activity and Mechanism of Action
Quinoxalinediones are well-documented as competitive antagonists of non-NMDA ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1] They have also been shown to act as antagonists at the strychnine-insensitive glycine binding site, which is a co-agonist site on the NMDA receptor.[5][6]
The excitatory neurotransmitter glutamate mediates the majority of fast synaptic transmission in the central nervous system. Its receptors (NMDA, AMPA, and kainate) are ligand-gated ion channels. Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.
The mechanism of action for quinoxalinediones involves binding to the glutamate or glycine recognition sites on these receptors, which prevents the binding of the endogenous agonists (glutamate and glycine). This inhibition blocks the opening of the ion channel, thereby reducing the influx of cations (like Na⁺ and Ca²⁺) and preventing neuronal depolarization. This antagonistic action makes these compounds valuable tools for studying glutamatergic neurotransmission and as potential therapeutic agents for conditions characterized by excessive glutamate activity.
Conclusion
This compound hydrate is a member of a pharmacologically significant class of compounds. Its synthesis is straightforward, based on established heterocyclic chemistry. The primary value of this and related quinoxalinediones lies in their ability to antagonize glutamate receptors, providing a powerful tool for neurobiology research and a structural scaffold for the development of drugs targeting neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to synthesize, analyze, and further investigate this promising molecule.
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrate - Amerigo Scientific [amerigoscientific.com]
- 3. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (CAS 14121-55-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document collates available data on its chemical properties, synthesis, analytical methods, and biological significance, with a particular focus on its emerging role as a scaffold for novel therapeutic agents.
Chemical and Physical Properties
1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid is a solid organic compound. Its core structure is a quinoxaline ring system, which is a common motif in biologically active molecules.
| Property | Value | Reference |
| CAS Number | 14121-55-2 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [2] |
| Molecular Weight | 206.16 g/mol | [2] |
| IUPAC Name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | [3] |
| Synonyms | 2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, 6-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo- | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Synthesis and Purification
A potential synthetic pathway is the hydrothermal synthesis from 3,4-diaminobenzoic acid and a suitable dicarbonyl compound.[4] Another approach involves the cyclization of a substituted diamine precursor. The synthesis of a closely related sulfonohydrazide derivative initiates with the reaction of o-phenylenediamine and oxalic acid to form the quinoxaline-2,3-dione core, which is then further functionalized.[5]
Proposed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
This proposed protocol is adapted from the synthesis of related quinoxaline-2,3-diones.
Materials:
-
3,4-Diaminobenzoic acid
-
Oxalic acid dihydrate
-
Hydrochloric acid (4 M)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in 4 M hydrochloric acid.
-
Add an equimolar amount of oxalic acid dihydrate to the solution.
-
Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid as a solid.
Diagram: Proposed Synthesis Workflow
References
- 1. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]
- 2. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | 14121-55-2 [sigmaaldrich.com]
- 3. This compound | CAS 14121-55-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Structure-Activity Relationship (SAR) of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoxaline core allows for extensive structural modifications, making it a fertile ground for the discovery and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and structure-activity relationship (SAR) studies of quinoxaline derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
I. Synthesis of Quinoxaline Derivatives
The most common and foundational method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction can be performed under various conditions, including refluxing in ethanol or acetic acid, and can be catalyzed by different agents to improve yields and reaction times.
General Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines
A versatile method for the synthesis of 2,3-disubstituted quinoxalines involves the reaction of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline) (1.1 eq)
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., a few drops of HCl)
Procedure:
-
Dissolve the substituted o-phenylenediamine in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for a period ranging from a few hours to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.
Below is a general workflow for the synthesis of quinoxaline derivatives.
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
II. Anticancer Activity and SAR Studies
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of protein kinases involved in cancer cell proliferation and survival.[1][2]
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected quinoxaline derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| VIIIc | H | Cl | CONH-phenyl | HCT116 | 2.5 | Doxorubicin | Not Specified |
| MCF-7 | 9.0 | Doxorubicin | Not Specified | ||||
| VIIIa | H | H | CONH-phenyl | HepG2 | 9.8 | Doxorubicin | Not Specified |
| VIIIe | H | OCH3 | CONH-phenyl | HCT116 | 8.4 | Doxorubicin | Not Specified |
| XVa | Cl | H | CONH-phenyl | HCT116 | 4.4 | Doxorubicin | Not Specified |
| MCF-7 | 5.3 | Doxorubicin | Not Specified | ||||
| Benzo[g]quinoxaline 3 | - | - | - | MCF-7 | 2.89 | Doxorubicin | 2.01 |
| Benzo[g]quinoxaline 9 | - | - | - | MCF-7 | 8.84 | Doxorubicin | 2.01 |
Data compiled from multiple sources.[5][6][7][8]
Key Signaling Pathways in Quinoxaline Anticancer Activity
Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR and EGFR pathways.
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division.
Caption: Simplified EGFR signaling pathway showing inhibition by quinoxaline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
III. Antimicrobial Activity and SAR Studies
Quinoxaline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected quinoxaline derivatives. A lower MIC value indicates greater potency.
| Compound ID | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2d | Escherichia coli | 8 | Ciprofloxacin | Not Specified |
| Bacillus subtilis | 16 | Ciprofloxacin | Not Specified | |
| 3c | Escherichia coli | 8 | Ciprofloxacin | Not Specified |
| Bacillus subtilis | 16 | Ciprofloxacin | Not Specified | |
| 10 | Candida albicans | 16 | Mycostatin | Not Specified |
| Aspergillus flavus | 16 | Mycostatin | Not Specified | |
| 5m | Staphylococcus aureus | 4-16 | Not Specified | Not Specified |
| MRSA | 8-32 | Not Specified | Not Specified | |
| 5p | Staphylococcus aureus | 4-16 | Not Specified | Not Specified |
| Escherichia coli | 4-32 | Not Specified | Not Specified |
Data compiled from multiple sources.[9][11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoxaline derivatives (dissolved in DMSO)
-
96-well microplates
-
Standardized microbial inoculum
Procedure:
-
Prepare a serial two-fold dilution of the quinoxaline derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism in broth without drug) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Anti-inflammatory and Antiviral Activities
The therapeutic potential of quinoxaline derivatives extends to anti-inflammatory and antiviral applications.
Data Presentation: Anti-inflammatory (COX Inhibition) and Antiviral Activity
The following tables summarize the in vitro anti-inflammatory (IC50 in µM) and antiviral (EC50 or IC50 in µM) activities of selected quinoxaline derivatives.
Anti-inflammatory Activity (COX Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 11 | 37.96 | 0.62 | 61.23 |
| 13 | 30.41 | 0.46 | 66.11 |
| 4a | Not Specified | 1.17 | Not Specified |
| 5 | Not Specified | 0.83 | Not Specified |
Data compiled from a study by Ghorab et al.[12][13]
Antiviral Activity
| Compound ID | Virus | Activity (µM) |
| 1a | HCMV | <0.05 (IC50) |
| 20 | HCMV | <0.05 (IC50) |
| Pyridoquinoxaline 37-b | RSV | 12-18 (EC50) |
| Pyridoquinoxaline 37-c | RSV | 12-18 (EC50) |
Data compiled from multiple sources.[14][15][16]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Quinoxaline derivatives
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, prostaglandin G2)
-
96-well plate
Procedure:
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time at an optimal temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Below is a generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Retrosynthetic Analysis of Sulfonyl-Containing Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of sulfonyl-containing quinoxaline compounds. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a sulfonyl or sulfonamide moiety can further enhance the therapeutic potential of the quinoxaline scaffold.[6][7] This document details common synthetic strategies, key experimental protocols, and quantitative data to aid researchers in the design and synthesis of novel sulfonyl-containing quinoxaline derivatives.
Core Retrosynthetic Strategies
The retrosynthetic analysis of sulfonyl-containing quinoxalines reveals several key disconnection points, leading to a few primary synthetic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
A general retrosynthetic overview can be visualized as follows:
Caption: General retrosynthetic disconnections for sulfonyl-containing quinoxalines.
The two primary retrosynthetic approaches are:
-
Late-Stage Sulfonylation: Disconnection of the C-S bond on a pre-formed quinoxaline ring. This is a common and versatile approach.
-
Convergent Synthesis: Formation of the quinoxaline ring from precursors that already contain the sulfonyl moiety.
Late-Stage Sulfonylation of Quinoxaline Scaffolds
This strategy involves the synthesis of a quinoxaline core followed by the introduction of a sulfonyl group. A frequent method is the chlorosulfonylation of an activated quinoxaline, followed by reaction with a nucleophile (e.g., an amine to form a sulfonamide).
A representative workflow for this approach is as follows:
Caption: Workflow for the late-stage sulfonylation of quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride
This protocol is adapted from a general procedure for the chlorosulfonylation of quinoxalines.[8]
-
Synthesis of 2,3-Diphenylquinoxaline: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add benzil (1.0 mmol). Add a catalytic amount of glacial acetic acid (2 drops) and reflux the mixture for 2-4 hours.[2] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration and wash with cold ethanol.[2]
-
Chlorosulfonylation: Treat 2,3-diphenylquinoxaline (0.01 mol) with chlorosulfonic acid under ice-cold conditions with constant stirring.[8] Allow the reaction to slowly come to room temperature. Pour the reaction mixture into ice water to precipitate the sulfonyl chloride. Filter the solid product and wash with cold water.
Convergent Synthesis via Condensation
This approach involves the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, where one of the starting materials is pre-functionalized with a sulfonyl group.[2][9][10]
A retrosynthetic diagram for this convergent approach is shown below:
Caption: Retrosynthesis of a sulfonyl-quinoxaline via a convergent strategy.
Experimental Protocol: General Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyls
This is a general and widely used method for quinoxaline synthesis.[2][9][10]
-
Dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or glycerol/water.[2][9]
-
Add a catalytic amount of acid (e.g., acetic acid) if necessary.[2]
-
Heat the reaction mixture, for example, at 90°C for 4-6 minutes in a glycerol/water system, or reflux in ethanol for 2-4 hours.[2][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, an aqueous workup followed by extraction with an organic solvent may be necessary.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of sulfonyl-containing quinoxaline derivatives.
Table 1: Yields for the Synthesis of Quinoxaline Sulfonamides via Late-Stage Sulfonylation
| Quinoxaline Core | Amine | Yield (%) | Reference |
| 2-(4-methoxyphenyl)quinoxaline | Various aromatic amines | Good to Excellent | [6] |
| 2,3-diphenylquinoxaline | Aliphatic and aromatic amines | 59-85 | [6] |
| Quinoxaline-2,3(1H,4H)-dione | Various sulfonamides | Not specified | [6] |
| 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile | Substituted sulfonyl chlorides | 13-15 | [6] |
Table 2: Yields for the Synthesis of Quinoxalines via Condensation
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| Various | Various | nitrilotris(methylenephosphonic acid) | 80-97 | [11] |
| Various | Various | Ionic liquid functionalized cellulose/water | 78-99 | [11] |
| o-phenylenediamine | benzil | bentonite K-10/ethanol | 95 | [9][10] |
| diamine | dicarbonyl | glycerol/water, 90°C | 85-91 | [9] |
Biological Activity and Signaling Pathways
Sulfonyl-containing quinoxaline derivatives have shown a wide range of biological activities. For instance, some have been investigated as antibacterial agents, antitumor agents, and inhibitors of enzymes like carbonic anhydrase.[6][12] The development of these compounds often involves screening against specific biological targets.
Below is a generalized workflow for the development of bioactive quinoxaline compounds.
Caption: General workflow for the development of bioactive quinoxaline derivatives.
While specific signaling pathway diagrams are highly dependent on the particular biological target of a given compound, many quinoxaline derivatives function as kinase inhibitors.[2] A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is provided below.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quinoxaline-Based Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[5][6] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][5][6] This technical guide provides an in-depth overview of the key therapeutic targets of quinoxaline-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to aid in ongoing drug discovery and development efforts.
Primary Therapeutic Target Classes
Quinoxaline derivatives exert their therapeutic effects by modulating a diverse range of biological targets. The primary classes include protein kinases, DNA and associated enzymes, and targets implicated in microbial and neurological diseases.
Protein Kinase Inhibition in Oncology
A major focus of quinoxaline research has been the development of protein kinase inhibitors for cancer therapy.[1][3][7] Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their aberrant activity is a hallmark of many cancers.[1][7] The planar, heteroaromatic structure of the quinoxaline core is well-suited to interact with the ATP-binding site of various kinases, leading to potent and often selective inhibition.[1]
-
Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have been developed to target RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][8][9] Inhibition of these receptors can block downstream signaling pathways responsible for tumor angiogenesis and proliferation.
-
Non-Receptor Tyrosine Kinases: Targets in this class include kinases like LYN, BTK, and CSK, which are involved in hematological malignancies.[10]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): Potent quinoxaline-based inhibitors of ASK1 have been developed, showing potential for treating conditions like non-alcoholic fatty liver disease.[11]
| Compound ID | Target Kinase | IC50 Value | Cell Line / Assay | Reference |
| Compound 26e | ASK1 | 30.17 nM | In vitro kinase assay | [11] |
| GS-4997 | ASK1 | 147 nM | In vitro kinase assay | [11] |
| Compound 4m | (Antiproliferative) | 9.32 µM | A549 Lung Cancer Cells | [12] |
| Compound 4e | (Antiproliferative) | 11.03 µM | MCF-7 Breast Cancer Cells | [13] |
| Compound 5a | (Antiproliferative) | 10.78 µM | MCF-7 Breast Cancer Cells | [13] |
| AGL2043 | FLT3, PDGFRα, KIT | Not specified | In vitro kinase assays | [9] |
The diagram below illustrates the general mechanism of a quinoxaline-based compound inhibiting a Receptor Tyrosine Kinase (RTK), thereby blocking downstream pro-survival and proliferative signaling.
Caption: Quinoxaline inhibitor blocking RTK activation and downstream pathways.
This protocol outlines a common method for determining the IC50 value of a quinoxaline compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the quinoxaline test compound in 100% DMSO.
-
Serially dilute the compound stock to create a range of concentrations for testing.
-
Prepare assay buffers, recombinant kinase enzyme, substrate peptide, and ATP solutions according to the manufacturer's specifications (e.g., Promega ADP-Glo™ Kinase Assay).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[8] Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal.
-
Incubate the plate at room temperature to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[8]
-
DNA Intercalation and Topoisomerase II Inhibition
Another significant anticancer mechanism for quinoxaline derivatives involves direct interaction with DNA. The planar aromatic structure of these compounds allows them to insert, or intercalate, between the base pairs of the DNA double helix.[14][15][16][17] This action can disrupt DNA replication and transcription, ultimately leading to apoptosis.[16]
Furthermore, some quinoxaline derivatives act as dual-function agents by also inhibiting Topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[14][17] By stabilizing the DNA-Topoisomerase II complex, these compounds lead to irreversible double-strand breaks and cell death.[14]
| Compound ID | Target/Activity | IC50 Value | Cell Line / Assay | Reference |
| Compound 13 | DNA Binding Affinity | 25.1 µM | DNA binding assay | [14] |
| Compound 13 | Topoisomerase II Inhibition | 6.4 µM | Topo II inhibition assay | [14] |
| Compound 7e | DNA Intercalation | 29.06 µM | DNA binding assay | [17] |
| Compound 7e | Topoisomerase II Inhibition | 0.890 µM | Topo II inhibition assay | [17] |
| Doxorubicin | DNA Binding Affinity | 28.1 µM | DNA binding assay | [14] |
| Doxorubicin | Topoisomerase II Inhibition | 3.8 µM | Topo II inhibition assay | [14] |
This diagram illustrates how a quinoxaline compound can exert its cytotoxic effects through a dual mechanism targeting DNA.
Caption: Dual mechanism of quinoxaline targeting DNA and Topoisomerase II.
This protocol is used to assess the anti-proliferative activity of quinoxaline compounds against cancer cell lines.[17]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting viability against compound concentration.
-
Antimicrobial and Neuroprotective Targets
The therapeutic potential of quinoxalines extends beyond oncology.[5][6]
-
Antimicrobial Activity: Quinoxaline derivatives have shown significant activity against a range of pathogens, including bacteria and fungi.[18][19][20] While specific molecular targets are still being fully elucidated, potential mechanisms include the inhibition of essential microbial enzymes or disruption of cellular integrity.[18][19] They are considered a promising scaffold for developing new antibiotics to combat antimicrobial resistance.[19]
-
Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinoxaline compounds have demonstrated neuroprotective effects.[21][22][23] Their mechanisms are often multi-faceted, involving antioxidant activity, inhibition of acetylcholinesterase (AChE), reduction of neuroinflammation, and modulation of calcium channels like the ryanodine receptor.[21][22][23][24]
| Compound ID | Activity | EC50 / IC50 / MIC | Organism / Target | Reference |
| Compound 5j | Antifungal | EC50 = 8.54 µg/mL | Rhizoctonia solani | [18] |
| Compound 5k | Antibacterial | - | Acidovorax citrulli | [18] |
| QX-4, QX-6 | Neuroprotective | - | PC12 cell line (Aβ toxicity) | [21][22] |
| MPAQ | Neuroprotective | - | Dopaminergic neurons | [24] |
The following workflow illustrates a typical process for identifying and validating a neuroprotective quinoxaline compound.
References
- 1. bioengineer.org [bioengineer.org]
- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 3. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. geneonline.com [geneonline.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. journalajrb.com [journalajrb.com]
- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis of Quinoxaline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1][2]
Introduction
Quinoxalines are prevalent scaffolds in a variety of pharmacologically active compounds, exhibiting antimicrobial, antifungal, antiparasitic, and anticancer properties.[1][2][3] The classical synthesis of quinoxalines typically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5] While effective, traditional methods often necessitate long reaction times and harsh conditions. Microwave irradiation provides a powerful alternative by directly and efficiently heating the reaction mixture, leading to a significant acceleration of the chemical transformation.[6] This protocol outlines several microwave-assisted methods for the synthesis of a diverse range of quinoxaline derivatives.
General Reaction Scheme
The core reaction for the synthesis of quinoxalines is the condensation and subsequent cyclization of a 1,2-diamine with a 1,2-dicarbonyl compound. The general transformation is depicted below:
Caption: General reaction for quinoxaline synthesis.
Experimental Protocols
Below are detailed protocols for the microwave-assisted synthesis of quinoxaline derivatives using different catalytic systems and conditions.
Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This method, adapted from an iodine-catalyzed procedure, is highly efficient and proceeds rapidly in an environmentally benign solvent mixture.[4]
Materials:
-
Aryl-1,2-diamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol/Water (1:1, v/v) (1 mL)
-
Dichloromethane
-
5% Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave reactor (e.g., CEM Microwave Synthesis System)
-
TLC plates
Procedure:
-
In a microwave process vial, combine the aryl-1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add ethanol/water (1:1, 1 mL) to the vial to dissolve the reactants.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50 °C with a microwave power of 300 W for the time specified in Table 1 (typically 30 seconds to 3 minutes).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Free Synthesis using Acidic Alumina
This "green" chemistry approach utilizes a solid support and avoids the use of solvents, simplifying the work-up procedure.[7]
Materials:
-
Aryl-1,2-diamine (1.1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) or α-hydroxyketone (e.g., acyloin) (1.0 mmol)
-
Acidic alumina
-
Commercial microwave oven
-
Ethanol (for crystallization)
Procedure:
-
Thoroughly mix the aryl-1,2-diamine (1.1 mmol), the 1,2-dicarbonyl compound or α-hydroxyketone (1.0 mmol), and acidic alumina in a beaker.
-
Absorb the neat reactants onto the mineral support.
-
Place the beaker in a commercial microwave oven and irradiate for 3 minutes.[7]
-
After cooling, extract the product from the solid support using an appropriate organic solvent.
-
Evaporate the solvent and purify the resulting solid by crystallization from ethanol.
Protocol 3: Catalyst-Free Synthesis
In some cases, the reaction can proceed efficiently without a catalyst, further enhancing the green credentials of the synthesis.[8][9]
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Glyoxal (0.01 mol) or other 1,2-dicarbonyl compounds
-
Commercial microwave oven
Procedure:
-
In a glass beaker, mix o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[8]
-
After cooling, the product is obtained. Quinoxaline itself can be purified by distillation, while solid derivatives can be crystallized from ethanol.[8]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various quinoxaline derivatives using the protocols described above.
Table 1: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxalines [4]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Phenylglyoxal monohydrate | 0.5 | 99 |
| 2 | o-Phenylenediamine | Benzil | 2 | 98 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 2 | 96 |
| 4 | 4-Nitro-1,2-phenylenediamine | Benzil | 3 | 92 |
| 5 | o-Phenylenediamine | 2,3-Butanedione | 2 | 95 |
Table 2: Solvent-Free Synthesis on Acidic Alumina [7]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl/α-hydroxyketone | Yield (%) |
| 1 | 1,2-Diaminobenzene | Benzil | 86 |
| 2 | 1,2-Diaminobenzene | Acyloin | 80 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 85 |
| 4 | 1,2-Diaminocyclohexane | Benzil | 82 |
Table 3: Catalyst-Free Microwave-Assisted Synthesis [8]
| Entry | 1,2-Dicarbonyl Compound | Time (s) | Power (W) | Yield (%) |
| 1 | Glyoxal | 60 | 160 | - |
| 2 | Ethylene glycol | 60 | 160 | - |
| 3 | Benzil | 60 | 160 | - |
| 4 | Benzoin | 60 | 160 | - |
Yields for Table 3 were reported as "respectable" but specific percentages for each compound were not provided in the source.
Experimental Workflow and Logic
The general workflow for the microwave-assisted synthesis of quinoxaline derivatives is straightforward and can be visualized as follows:
Caption: Experimental workflow for synthesis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often environmentally friendly route to a wide array of quinoxaline derivatives.[2] The protocols outlined in this application note can be readily adapted for the synthesis of diverse analogs for screening in drug discovery programs. The significant reduction in reaction times and increase in yields make MAOS an invaluable tool for researchers in both academic and industrial settings.
References
- 1. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 2. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 3. jocpr.com [jocpr.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtieat.org [mtieat.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Tetrahydroquinoxaline Sulfonamides as Colchicine Binding Site Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for the development of anticancer drugs.[3][4] Microtubule Targeting Agents (MTAs) function by either promoting or inhibiting tubulin polymerization, which interferes with microtubule dynamics and leads to anticancer effects.[1][2] The colchicine binding site, located primarily within β-tubulin at the interface with α-tubulin, is a key target for MTAs.[2][5] Inhibitors that bind to this site prevent the structural transition of tubulin dimers required for microtubule formation.[1][2]
Novel tetrahydroquinoxaline sulfonamide derivatives have emerged as potent Colchicine Binding Site Inhibitors (CBSIs).[1][2] These compounds offer potential advantages over other MTAs, such as overcoming multidrug resistance and improving aqueous solubility.[1][2] This document provides a summary of their biological activity and detailed protocols for their evaluation.
Mechanism of Action Tetrahydroquinoxaline sulfonamides exert their anticancer effects by directly interfering with microtubule dynamics. These small molecules bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin heterodimers into microtubules.[1][6] This disruption of the microtubule network leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][6]
Quantitative Data Summary
The antiproliferative activities of novel tetrahydroquinoxaline sulfonamide derivatives were evaluated against various human cancer cell lines.[1][2] Compound I-7 was identified as the most active derivative.[1][2] The following tables summarize the in vitro inhibitory activities.
Table 1: Antiproliferative Activity of Key Compounds (IC₅₀ in µM) [1][2]
| Compound | HT-29 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| I-7 | 0.13 ± 0.02 | 0.21 ± 0.03 | 0.15 ± 0.01 | 0.32 ± 0.04 |
| I-26 | 0.85 ± 0.07 | 1.02 ± 0.09 | 0.91 ± 0.06 | 1.25 ± 0.11 |
| ABT-751 (Control) | 0.35 ± 0.03 | 0.41 ± 0.05 | 0.38 ± 0.02 | 0.55 ± 0.06 |
Table 2: Tubulin Polymerization Inhibition [1][2]
| Compound | Effect on Tubulin Polymerization |
| I-7 | Inhibited tubulin polymerization in vitro, similar to colchicine. |
| Colchicine (Control) | Inhibited tubulin polymerization. |
| Paclitaxel (Control) | Promoted tubulin polymerization. |
Note: A specific IC₅₀ value for the tubulin polymerization inhibition by I-7 was not provided in the cited sources; however, its inhibitory effect was demonstrated graphically.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize tetrahydroquinoxaline sulfonamides are provided below.
In Vitro Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoxaline sulfonamide compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under the same conditions.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide, DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence.[10]
Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin (>99%), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[11]
-
Reaction Setup: Prepare the final reaction mixture by diluting the tubulin stock to the desired concentration (e.g., 60 µM) in polymerization buffer containing 1 mM GTP.
-
Compound Addition: In a 96-well plate, add the test compound (e.g., I-7), a positive control for inhibition (e.g., colchicine), a positive control for promotion (e.g., paclitaxel), and a vehicle control.
-
Initiate Polymerization: Add the tubulin reaction mixture to the wells to initiate the reaction. The final volume is typically 70-100 µL.
-
Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.[1] Monitor the change in absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the vehicle control.
Immunofluorescence Staining for Microtubule Network Analysis
This technique uses fluorescently labeled antibodies to visualize the microtubule cytoskeleton within cells, allowing for the direct observation of disruption caused by test compounds.[4][12]
Protocol:
-
Cell Culture: Seed cells (e.g., HT-29) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with the desired concentration of the test compound (e.g., I-7), a vehicle control, and positive controls (e.g., nocodazole for disruption, paclitaxel for stabilization) for an appropriate time (e.g., 24 hours).[12]
-
Fixation: Aspirate the medium, wash gently with PBS, and fix the cells. A common method is incubation with ice-cold methanol for 10 minutes.[12]
-
Permeabilization: If using a fixative like paraformaldehyde, permeabilize the cell membrane by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[4] Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[4][13]
-
Primary Antibody: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse DyLight488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[4][13]
-
Counterstaining: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.[4]
-
Mounting and Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.[4] Visualize and capture images using a fluorescence microscope. Treated cells are expected to show a diffuse, depolymerized microtubule network compared to the filamentous structures in control cells.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] Colchicine binding site inhibitors typically cause an accumulation of cells in the G2/M phase.[1][3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin, then combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes and permeabilizes the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours or up to several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A significant increase in the G2/M population indicates cell cycle arrest.[3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols for Quinoxaline-2-Carboxylic Acids as Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1][2] Overexpressed in a wide range of human tumors, including hematopoietic malignancies and solid cancers, Pim-1 plays a crucial role in cell cycle regulation, survival, proliferation, and the promotion of drug resistance.[2] Quinoxaline-2-carboxylic acids have been identified as a promising class of potent and selective Pim-1 kinase inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of these compounds as Pim-1 inhibitors. A lead compound from this series, quinoxaline-2-carboxylic acid, has demonstrated potent inhibition of Pim-1 enzymatic activity with a half-maximal inhibitory concentration (IC50) of 74 nM.[3][4]
Data Presentation: Inhibitory Activity of Quinoxaline-2-Carboxylic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of selected quinoxaline-2-carboxylic acid derivatives against Pim-1 and Pim-2 kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Substituent (X) | Pim-1 IC50 (µM)[5] | Pim-2 IC50 (µM)[5] |
| 1 | H | 0.074 | 2.10 |
| 5a | 6-F | 0.043 | 0.400 |
| 5b | 7-F | 0.038 | 0.280 |
| 5c | 6-Cl | 0.027 | 0.100 |
| 5d | 7-Cl | 0.033 | 0.210 |
| 5e | 6-Br | 0.020 | 0.088 |
| 5f | 7-Br | 0.029 | 0.190 |
| 5g | 6-I | 0.024 | 0.089 |
| 5h | 7-I | 0.028 | 0.170 |
| SGI-1776 | (Control) | 0.007 | - |
Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][6] Upon activation, STAT3 and STAT5 transcription factors translocate to the nucleus and induce the expression of the PIM1 gene.[6] Pim-1 kinase then phosphorylates a multitude of downstream substrates, thereby promoting cell proliferation and inhibiting apoptosis.
Caption: Pim-1 Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of quinoxaline-2-carboxylic acid derivatives as Pim-1 inhibitors.
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of test compounds against Pim-1 kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Pim-1 kinase (e.g., Promega, V2691)
-
Pim-1 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[2]
-
S6K Substrate (KRRRLASLR)[5]
-
ATP
-
Quinoxaline-2-carboxylic acid derivatives (test compounds)
-
SGI-1776 (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega, V9101)
-
384-well white, low-volume plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor (e.g., SGI-1776) in the Pim-1 Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted inhibitor or 5% DMSO (for control) to the appropriate wells.[2]
-
Add 2 µL of Pim-1 enzyme solution (the optimal concentration should be determined empirically to ensure the reaction is in the linear range).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized (e.g., near their respective Km values).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal.[2]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: In Vitro Kinase Assay Workflow.
Protocol 2: Cellular Proliferation/Viability Assay (CellTiter-Glo®)
This protocol outlines a method to determine the effect of quinoxaline-2-carboxylic acid derivatives on the viability of cancer cell lines that endogenously express high levels of Pim-1, such as MV4-11 (Acute Myeloid Leukemia) and HCT-116 (Colorectal Carcinoma).[3][7] The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT-116)
-
Complete cell culture medium
-
Quinoxaline-2-carboxylic acid derivatives (test compounds)
-
Positive control (e.g., a known cytotoxic agent)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the desired concentrations of the compounds to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Determine the IC50 (or GI50) values by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cellular Proliferation/Viability Assay (MTT)
This protocol provides an alternative colorimetric method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., KU812)[8]
-
Complete cell culture medium
-
Quinoxaline-2-carboxylic acid derivatives (test compounds)
-
96-well clear, flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 values.
-
Conclusion
Quinoxaline-2-carboxylic acids represent a valuable scaffold for the development of potent Pim-1 kinase inhibitors. The protocols provided herein offer robust methods for the in vitro and cell-based characterization of these compounds. The luminescence-based assays, such as ADP-Glo and CellTiter-Glo, generally offer higher sensitivity and a wider dynamic range compared to colorimetric assays like MTT. Careful optimization of assay conditions, including enzyme and substrate concentrations, cell seeding densities, and incubation times, is crucial for obtaining reliable and reproducible data. These application notes and protocols should serve as a comprehensive guide for researchers working to advance our understanding and therapeutic application of Pim-1 kinase inhibitors.
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 5. PIM1 Kinase Enzyme System [promega.jp]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. mtieat.org [mtieat.org]
- 8. promega.com [promega.com]
Application Notes and Protocols: Development of Antimycobacterial Agents from Quinoxaline-2-Carboxylic Acid 1,4-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2-carboxylic acid 1,4-dioxides represent a promising class of heterocyclic N-oxides with significant potential in the development of novel antimycobacterial agents.[1] This scaffold has garnered considerable interest due to the diverse biological activities exhibited by its derivatives, including potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The urgency for new anti-TB medications is underscored by the global mortality rate of the disease and the increasing prevalence of multidrug-resistant strains.[2][4]
These compounds are attractive candidates for drug development due to their amenability to structural modifications, which allows for the optimization of their activity and pharmacokinetic profiles.[5][6] Their mechanism of action is believed to involve the induction of DNA damage through the generation of free radicals, a mode of action that may differ from currently used antitubercular drugs.[3][4][7] This document provides a comprehensive overview of the synthesis, antimycobacterial activity, and experimental protocols related to quinoxaline-2-carboxylic acid 1,4-dioxide derivatives.
Data Presentation: Antimycobacterial Activity and Cytotoxicity
The following tables summarize the in vitro antimycobacterial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity of selected quinoxaline-2-carboxylic acid 1,4-dioxide derivatives against Mycobacterium tuberculosis and other cell lines.
Table 1: In Vitro Antimycobacterial Activity of Quinoxaline-2-Carboxamide 1,4-Dioxide Derivatives against M. tuberculosis H37Rv
| Compound | Substituent at R3 | Substituent on Carboxamide | MIC (µg/mL) | Reference |
| 3 | H | Aryl | Active | [8] |
| 8 | CH3 | Aryl | Active | [8] |
| 9 | CH3 | Aryl | Active | [8] |
| Unspecified | CH3 | Unsubstituted Benzyl | Efficient Activity | [9] |
Table 2: In Vitro Antimycobacterial Activity of Quinoxaline-2-Carboxylate 1,4-Dioxide Derivatives against M. tuberculosis H37Rv
| Compound | Substituent at R7 | Substituent on Carboxylate | MIC (µg/mL) | IC50 (Vero cells, µg/mL) | Selectivity Index (SI) | Reference |
| 4 | Cl | Ethoxycarbonyl | 1.25 | Low toxicity in vivo | - | [2][4] |
| 7 | - | - | Active against drug-resistant strains | - | - | [10] |
| 10 | Cl | Ethyl | Good activity | - | - | [10] |
| 11 | H | Ethyl | Good activity | - | - | [10] |
| 26 | Cl | Benzyl | Good activity | - | - | [10] |
| 27 | H | Benzyl | Good activity | - | - | [10] |
| 28 | - | - | Active against drug-resistant strains | - | - | [10] |
| General Trend | Cl, CH3, or OCH3 | Benzyl > Ethyl > 2-Methoxyethyl > Allyl > tert-Butyl | Reduces MIC and IC50 | - | Good | [10][11] |
Experimental Protocols
Protocol 1: General Synthesis of 6(7)-Substituted Quinoxaline-2-Carboxylate 1,4-Dioxide Derivatives
This protocol is based on the Beirut reaction for the synthesis of the quinoxaline 1,4-dioxide core, followed by nucleophilic aromatic substitution.[2]
Materials:
-
5,6-disubstituted-benzofuroxan
-
1,3-dicarbonyl compounds
-
Potassium carbonate (K2CO3)
-
Appropriate cyclic amines
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Beirut Reaction:
-
Dissolve the 5,6-disubstituted-benzofuroxan and a 1,3-dicarbonyl compound in a suitable solvent.
-
Add K2CO3 as a catalyst.
-
Stir the reaction mixture at the appropriate temperature and monitor for completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting 6,7-disubstituted-3-methylquinoxaline 1,4-dioxide by column chromatography.[2]
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the purified 6,7-disubstituted-3-methylquinoxaline 1,4-dioxide in DMF.
-
Add the desired cyclic amine to the solution.
-
Heat the reaction mixture at 50°C and monitor for completion by TLC.[2]
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purify the final 6-aminosubstituted derivative by recrystallization or column chromatography.
-
Protocol 2: In Vitro Antimycobacterial Activity Assay (BACTEC 460-TB Methodology)
This radiometric method is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[8]
Materials:
-
BACTEC 12B medium vials
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
BACTEC 460-TB instrument
-
Sterile culture supplies
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Inoculation:
-
Add 0.1 mL of the compound dilutions to separate BACTEC 12B vials.
-
Inoculate each vial with 0.1 mL of the standardized bacterial suspension.
-
Include a drug-free control vial and a reference drug control (e.g., rifampicin).
-
-
Incubation and Reading:
-
Incubate the vials at 37°C.
-
Measure the Growth Index (GI) daily using the BACTEC 460-TB instrument.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by 99% compared to the drug-free control.
Protocol 3: Cytotoxicity Assay (Vero Cell Line)
This assay assesses the toxicity of the compounds to a mammalian cell line.[8]
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a solvent control and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the solvent control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General synthesis workflow for 6-aminosubstituted quinoxaline-2-carboxylic acid 1,4-dioxides.
Caption: Proposed mechanism of action for quinoxaline-2-carboxylic acid 1,4-dioxides in mycobacteria.
Caption: Workflow for the in vitro screening of novel antimycobacterial quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study [mdpi.com]
- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid is a quinoxaline derivative of interest in pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose. This document provides a detailed application note and protocol for the analysis of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid using a reversed-phase HPLC method.
Analytical Method Overview
The presented method utilizes a Newcrom R1 reversed-phase HPLC column for the separation of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. The mobile phase consists of a mixture of acetonitrile and water with an acid modifier to ensure good peak shape and retention. Detection is performed using a UV detector, leveraging the chromophoric nature of the quinoxaline ring system.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade, for sample preparation)
-
Preparation of Mobile Phase
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.
Mobile Phase B: Acetonitrile
For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.[1]
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method should be adapted based on the matrix. The following is a general procedure for a solid dosage form:
-
Accurately weigh and transfer a portion of the sample equivalent to a target concentration of the analyte into a suitable volumetric flask.
-
Add a volume of methanol sufficient to dissolve the analyte and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For biological matrices, a more extensive sample clean-up involving protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary.
Chromatographic Conditions
The following are the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
The following tables present illustrative quantitative data for the HPLC analysis of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. This data should be verified through in-house method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Illustrative Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid.
Conclusion
The described HPLC method is suitable for the quantitative analysis of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. The use of a Newcrom R1 column provides a reliable separation, and the protocol can be adapted for various sample matrices. It is recommended that a full method validation be performed in accordance with the relevant regulatory guidelines to ensure the method is fit for its intended purpose.
References
Application Notes and Protocols for N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and cell shape maintenance.[1] Their dynamic instability is a key characteristic, making them a prime target for anticancer drug development.[2] Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This mechanism is a clinically validated strategy in oncology.[1]
N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have emerged as a novel class of potent tubulin polymerization inhibitors.[3] These small molecules have been shown to bind to the colchicine-binding site on β-tubulin, effectively inhibiting microtubule assembly.[3] This document provides detailed application notes and experimental protocols for the evaluation of these compounds, focusing on their synthesis, antiproliferative activity, and mechanism of action.
Data Presentation
In Vitro Antiproliferative Activity and Tubulin Polymerization Inhibition
The following table summarizes the biological activity of a lead compound from the N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative series, compound 13d .
| Compound | Cell Line | IC50 (Antiproliferative Activity, µM) | IC50 (Tubulin Polymerization Inhibition, µM) |
| 13d | HeLa (Cervical Cancer) | 0.126 | 3.97 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.071 | ||
| K562 (Chronic Myelogenous Leukemia) | 0.164 |
Data sourced from a study on the synthesis and biological evaluation of these derivatives.[3]
Signaling Pathway
The primary mechanism of action for these quinoxaline derivatives is the inhibition of tubulin polymerization, which triggers a cascade of events leading to apoptosis.
Caption: Proposed signaling pathway for N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol details a fluorescence-based assay to quantify the inhibitory effect of the test compounds on tubulin polymerization.[1]
Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[4]
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (binds to polymerized microtubules)
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer) dissolved in DMSO
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation:
-
Prepare 10x stocks of test compounds, a known inhibitor (e.g., 100 µM Nocodazole), and a known enhancer (e.g., 100 µM Paclitaxel) in General Tubulin Buffer. A vehicle control (buffer with DMSO) must also be prepared.[1]
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye as per the manufacturer's instructions. Keep this mix on ice.[1]
-
-
Assay Execution:
-
Pre-warm a 96-well plate to 37°C.[4]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[1]
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 60 seconds for 60 minutes.[5]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the rate or extent of polymerization against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of the quinoxaline derivatives on cancer cell lines.[6]
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the test compounds induce cell cycle arrest, a hallmark of tubulin inhibitors.[2]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Fixation:
-
Staining:
-
Flow Cytometry:
Immunofluorescence Staining of Microtubule Network
This protocol allows for the direct visualization of microtubule disruption within cells treated with the test compounds.[9][13]
Caption: Experimental workflow for immunofluorescence analysis of microtubules.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Sterile glass coverslips and 12-well plates
-
Test compounds
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash the cells with PBS and block with 3% BSA in PBS for 30-60 minutes to reduce non-specific binding.[5]
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.[13]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope, comparing the microtubule network in treated cells to controls.[13] Look for signs of depolymerization, such as a diffuse cytoplasmic signal instead of distinct filaments.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Microtubules and Microtubule-Organizing Center at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability of Quinoxaline Compounds using MTT Assay
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad-spectrum pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology research, quinoxaline derivatives are being extensively investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1][4] Their mechanisms of action often involve targeting key cellular processes, such as inhibiting protein kinases like VEGFR and EGFR, disrupting microtubule polymerization, and triggering apoptosis through the mitochondrial pathway.[2][5][6]
A fundamental step in evaluating the anticancer potential of new quinoxaline compounds is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] This assay quantifies the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product via mitochondrial succinate dehydrogenase enzymes.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for using the MTT assay to screen quinoxaline derivatives, present compiled data on their activity, and visualize key experimental workflows and cellular pathways.
Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of quinoxaline compounds is typically expressed as the IC50 value, which is the concentration that inhibits 50% of cell growth.[9] The tables below summarize the IC50 values for selected quinoxaline derivatives against various human cancer cell lines, providing a benchmark for comparison.
Table 1: Cytotoxicity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoxalinone A | MCF-7 | Breast | 2.2 | Doxorubicin | 0.8[10] |
| Quinoxalinone A | A549 | Lung | 2.7 | Cisplatin | 5.2[10] |
| Quinoxalinone A | HCT-116 | Colon | 4.4 | 5-Fluorouracil | 4.9[10] |
| Quinoxalinone C | HeLa | Cervical | 2.61 | Doxorubicin | 1.1[10] |
| Compound 10 | MKN 45 | Stomach | 0.073 | Adriamycin | 0.12[11] |
| Compound 10 | MKN 45 | Stomach | 0.073 | Cisplatin | 2.67[11] |
| Compound 14 | HCT-116 | Colon | > Doxorubicin | Doxorubicin | Not Specified[6] |
| Compound 14 | MCF-7 | Breast | > Doxorubicin | Doxorubicin | Not Specified[6] |
| Compound 4m | A549 | Non-small-cell lung | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20[8] |
| Compound 4b | A549 | Non-small-cell lung | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20[8] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.[8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[9]
1. Materials and Reagents
-
Cells : Desired cancer cell lines (e.g., MCF-7, A549, HCT-116).[7]
-
Culture Medium : Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Test Compounds : Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO).[9]
-
MTT Reagent : Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[7]
-
Solubilization Solution : Anhydrous DMSO is commonly used.[7][12] Other options include 10% SDS in 0.01 M HCl or acidified isopropanol.[7][13]
-
Equipment :
2. Experimental Procedure
-
Step 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.[14]
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] The optimal seeding density depends on the cell line and should be determined beforehand.[15]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Step 2: Compound Treatment
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium.
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing various concentrations of the test compounds to the respective wells.[8]
-
Include the following controls:
-
Vehicle Control : Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration used for the test compounds. The final solvent concentration should typically not exceed 0.5% (v/v).[9]
-
Untreated Control : Cells in culture medium only.[7]
-
Blank Control : Medium only (no cells) to measure background absorbance.[7]
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
Step 3: MTT Incubation
-
Step 4: Formazan Solubilization
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.[7] For suspension cells, the plate can be centrifuged to pellet the cells before removing the supernatant.[15]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.[7][9]
-
-
Step 5: Absorbance Measurement
3. Data Analysis
-
Corrected Absorbance : Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[7]
-
Calculate Percent Viability : Use the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100[9]
-
Determine IC50 Value : Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value.[7]
4. Troubleshooting
-
Poor Compound Solubility : Precipitate formation upon adding the compound to the medium can be an issue.[18] If this occurs, try preparing dilutions in serum-free medium or gently warming the solution.[18] It is crucial to use concentrations below the solubility limit to obtain accurate data.[18]
-
High Background : This can result from insufficient washing or interference from components in the serum.[19] Ensure complete removal of media before adding the solubilizing agent and always include media-only controls.[19]
-
Incomplete Formazan Solubilization : If crystals are not fully dissolved, results will be inaccurate.[15] Ensure adequate solvent volume and mixing. Using a solubilization solution containing SDS may improve results but often requires a longer incubation period.[13]
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.[8]
Signaling Pathways
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[5][17] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[17]
Caption: Simplified mitochondrial (intrinsic) apoptosis pathway induced by certain quinoxaline compounds.[5][6][17]
Some quinoxaline compounds function as kinase inhibitors, blocking signaling pathways essential for cancer cell growth and survival, such as the VEGFR-2 pathway involved in angiogenesis.[6][10]
Caption: Mechanism of action for quinoxaline derivatives as competitive kinase inhibitors.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Green Chemistry Approaches for Quinoxaline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and materials science, has traditionally relied on methods that often involve hazardous reagents and substantial energy consumption.[1][2] The integration of green chemistry principles offers environmentally benign, efficient, and sustainable alternatives.[1] This document provides detailed application notes and protocols for various green synthetic approaches to quinoxaline synthesis, including catalyst-free methods, reactions in green solvents, and the use of alternative energy sources like microwave and ultrasound irradiation.[1][3]
Core Green Chemistry Strategies
Several innovative and eco-friendly strategies have been developed for quinoxaline synthesis. These approaches are centered around the core principles of green chemistry, such as waste minimization, the use of safer solvents and reagents, and energy efficiency.[1] Key green approaches include:
-
Catalyst-Free Synthesis: These methods eliminate the need for, often toxic and expensive, metal catalysts, simplifying purification and reducing environmental impact.[4][5]
-
Green Solvents: Utilizing environmentally friendly solvents like water and ethanol in place of hazardous organic solvents.[4][6]
-
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and energy consumption.[7][8]
-
Ultrasound-Assisted Synthesis: Using ultrasonic waves to enhance reaction rates and yields under mild conditions.[9]
-
Mechanochemical Synthesis: A solvent-free approach that uses mechanical force to initiate and sustain chemical reactions.[10][11]
The following sections provide detailed protocols and comparative data for these green synthetic methods.
Experimental Protocols and Data
Catalyst-Free Synthesis in a Green Solvent
A highly efficient and simple catalyst-free protocol for the synthesis of quinoxalines involves the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol at room temperature.[2][5] This method is notable for its remarkably short reaction time and excellent yields.[5]
Experimental Protocol: To a stirred solution of the diamine (0.925 mmol) in methanol (5 mL), the dicarbonyl compound (0.925 mmol) is added. The mixture is then stirred for one minute at ambient temperature.[5] The product can be isolated by simple filtration or evaporation of the solvent.
Table 1: Catalyst-Free Synthesis of Quinoxaline Derivatives in Methanol [5]
| Entry | Diamine (1) | Dicarbonyl Compound (2) | Product | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 93 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 95 |
| 3 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 88 |
| 4 | o-Phenylenediamine | Acenaphthenequinone | Acenaphtho[1,2-b]quinoxaline | 96 |
| 5 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 85 |
Reaction Conditions: Diamine (0.925 mmol), dicarbonyl compound (0.925 mmol), Methanol (5 mL), room temperature, 1 minute.[5]
Diagram 1: Workflow for Catalyst-Free Quinoxaline Synthesis
Caption: A simple workflow for the catalyst-free synthesis of quinoxalines.
Ultrasound-Assisted Catalyst-Free Synthesis
Ultrasound irradiation provides an energy-efficient method to promote the synthesis of quinoxaline derivatives without the need for a catalyst.[9] This technique often leads to high yields in short reaction times under mild conditions.[9]
Experimental Protocol: A mixture of a 1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL) is subjected to ultrasound irradiation at room temperature for the specified time.[9] The reaction progress can be monitored by TLC. After completion, the product is typically isolated by filtration and recrystallization.
Table 2: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxalines [9]
| Entry | Diamine | Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 60 | 98 |
| 2 | 4-Bromo-1,2-phenylenediamine | Benzil | 60 | 95 |
| 3 | 4-Nitro-1,2-phenylenediamine | Benzil | 90 | 85 |
| 4 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 60 | 97 |
| 5 | o-Phenylenediamine | 2,3-Butanedione | 60 | 90 |
Reaction Conditions: Diamine (1 mmol), dicarbonyl compound (1 mmol), Ethanol (5 mL), room temperature, ultrasound irradiation.[9]
Diagram 2: Ultrasound-Assisted Synthesis Workflow
Caption: Workflow for ultrasound-assisted quinoxaline synthesis.
Microwave-Assisted Iodine-Catalyzed Synthesis
Microwave irradiation in the presence of a catalytic amount of iodine offers a rapid and efficient method for quinoxaline synthesis.[7] This approach is characterized by very short reaction times and high yields.[7]
Experimental Protocol: The diamine (1 mmol) and the dicarbonyl compound (1 mmol) are dissolved in an ethanol/water mixture (1:1, 1 mL). A catalytic amount of iodine (5 mol%) is added, and the mixture is irradiated in a microwave reactor at 50 °C.[7] After completion, the reaction mixture is worked up by adding dichloromethane, washing with sodium thiosulphate solution and brine, and then concentrating the organic layer.[7]
Table 3: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines [7]
| Entry | Diamine | Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 1.5 | 95 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 1.5 | 96 |
| 3 | 4-Nitro-1,2-phenylenediamine | Benzil | 2.0 | 92 |
| 4 | o-Phenylenediamine | Acenaphthenequinone | 1.0 | 98 |
| 5 | o-Phenylenediamine | Glyoxal | 2.5 | 85 |
Reaction Conditions: Diamine (1 mmol), dicarbonyl compound (1 mmol), Iodine (5 mol%), Ethanol/Water (1:1, 1 mL), 50 °C, microwave irradiation.[7]
Diagram 3: Microwave-Assisted Synthesis Pathway
Caption: Pathway for microwave-assisted quinoxaline synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers significant advantages over traditional methods, including reduced environmental impact, increased safety, and improved efficiency.[1] The protocols outlined in this document demonstrate the practicality and effectiveness of catalyst-free, ultrasound-assisted, and microwave-assisted methods. These approaches provide researchers and drug development professionals with a toolbox of sustainable synthetic routes to this important class of heterocyclic compounds. Further research into novel green catalysts and solvent systems will continue to advance the field of sustainable organic synthesis.[1][12]
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Derivatives from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3] The core structure of quinoxaline can be readily modified, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. This document provides detailed protocols for the synthesis of derivatives using 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide as a key starting material. The methodologies outlined are based on established green chemistry principles, emphasizing the use of water as a solvent and conventional heating methods.[1]
Synthesis of the Starting Material: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (1)
The synthesis of the title compound involves a two-step process starting from o-phenylenediamine. The initial step is the formation of quinoxaline-2,3-dione through a condensation reaction with oxalic acid. This is followed by chlorosulfonation and subsequent reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (1)
-
Synthesis of Quinoxaline-2,3-dione:
-
A mixture of o-phenylenediamine and oxalic acid is heated.
-
The resulting product, quinoxaline-2,3-dione, is obtained.[1]
-
-
Chlorosulfonation of Quinoxaline-2,3-dione:
-
The quinoxaline-2,3-dione is then subjected to chlorosulfonation to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.[4]
-
-
Formation of the Sulfonyl hydrazide (1):
-
The sulfonyl chloride is reacted with hydrazine hydrate.
-
The reaction mixture is poured into cold water to precipitate the desired product, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1 ).[1]
-
Synthesis of Derivatives
The synthesized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide can be used as a versatile precursor for the synthesis of various derivatives, primarily through condensation reactions with aldehydes, ketones, and isatin.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives (2-11)
-
A mixture of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (1 ) (1 mmol) and a substituted benzaldehyde (1 mmol) is refluxed in glacial acetic acid (25 ml).[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure hydrazone derivative.[1]
Experimental Protocol: Synthesis of N-(E)-(2-oxoindole-3-ylideneamino)-6-(quinoxaline-2,3-(1H,4H)-dione)sulfonamide (12)
-
A mixture of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (1 ) (1 mmol) and isatin (1 mmol) is refluxed in glacial acetic acid (25 ml).[1]
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the final product.[1]
Data Presentation
The following table summarizes the synthesized derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide and their corresponding yields.
| Compound Number | Substituent (from aldehyde/isatin) | Yield (%) |
| 2 | 4-Chlorobenzaldehyde | 85 |
| 3 | 4-Nitrobenzaldehyde | 80 |
| 4 | 4-Methoxybenzaldehyde | 82 |
| 5 | 3,4-Dimethoxybenzaldehyde | 88 |
| 6 | 4-Hydroxy-3-methoxybenzaldehyde | 90 |
| 7 | 4-Hydroxybenzaldehyde | 86 |
| 8 | 2-Hydroxybenzaldehyde | 83 |
| 9 | 2,4-Dichlorobenzaldehyde | 89 |
| 10 | 3-Hydroxybenzaldehyde | 81 |
| 11 | 4-(Dimethylamino)benzaldehyde | 87 |
| 12 | Isatin | 92 |
Characterization Data
The synthesized compounds were characterized using various spectroscopic methods.[1]
-
Infrared (IR) Spectroscopy: Showed characteristic peaks for N-H, C=O, C=N, and SO2 groups. For example, in compound 12 , peaks were observed at 3310 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 1322, 1163 cm⁻¹ (SO2).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectra displayed signals corresponding to aromatic protons, NH protons (D₂O exchangeable), and protons of the substituent groups. For instance, the ¹H-NMR of compound 5 showed signals for aromatic protons, two NH protons, a N=CH proton, and six protons from the two methoxy groups at 3.78 ppm.[1]
-
¹³C-NMR spectra confirmed the presence of carbonyl carbons, C=N carbons, and aromatic carbons. In compound 5 , the carbonyl carbon appeared at 154.89 ppm and the C=N carbon at 148.79 ppm.[1]
-
-
Mass Spectrometry (MS): The mass spectra of the synthesized compounds showed molecular ion peaks corresponding to their expected molecular weights.[1]
Visualizations
Caption: Synthesis workflow for the starting material.
Caption: General scheme for derivative synthesis.
Potential Applications
Quinoxaline-based compounds are known to exhibit a wide range of biological activities. The derivatives synthesized from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide are expected to be promising candidates for various therapeutic applications. For instance, various quinoxaline derivatives have been investigated for their:
-
Antimicrobial Activity: They have shown significant activity against various bacterial and fungal strains.[1][5]
-
Anticancer Activity: Certain quinoxaline derivatives have been evaluated for their in vitro anticancer activity.[6][7]
-
Antidiabetic Activity: Some derivatives have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are targets for antidiabetic drugs.[6][8]
-
Anti-Alzheimer's Activity: Inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease, has been observed with some quinoxaline derivatives.[6][8]
The diverse substitution patterns on the synthesized hydrazone derivatives provide a platform for structure-activity relationship (SAR) studies to optimize their biological profiles for specific therapeutic targets. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of quinoxaline carboxylic acids. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and improve the yield of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of quinoxaline carboxylic acids?
A1: Low yields are frequently due to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome. Many traditional methods require high temperatures, which can also lead to degradation.[1]
-
Inefficient Catalysis: The absence or use of an inappropriate catalyst can result in incomplete reactions. A variety of catalysts, from acids to metal complexes, can be employed to improve yields.
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine and the dicarbonyl compound is crucial. o-Phenylenediamines can oxidize on exposure to air.
-
Side Reactions: The formation of byproducts such as benzimidazoles, N-oxides, or dihydroquinoxalines can reduce the yield of the desired product.[2]
-
Decarboxylation: The carboxylic acid group can be lost, especially at elevated temperatures, leading to the formation of the corresponding quinoxaline without the acid functionality.[3][4]
Q2: How can I minimize the formation of benzimidazole byproducts?
A2: Benzimidazole formation often occurs when the 1,2-dicarbonyl compound contains aldehyde impurities or degrades. To prevent this:
-
Assess Purity: Check the purity of your dicarbonyl compound using techniques like NMR or GC-MS before use.[2]
-
Purify Reagents: If impurities are detected, purify the dicarbonyl compound by recrystallization or chromatography.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials.[2]
Q3: My product seems to be a quinoxaline N-oxide. How can I avoid this?
A3: Quinoxaline N-oxides form due to over-oxidation. To mitigate this:
-
Avoid Strong Oxidizing Agents: Ensure no unintended oxidizing agents are present in your reaction.[2]
-
Control the Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen, especially at higher temperatures.[2]
Q4: I suspect I have a dihydroquinoxaline intermediate. How do I convert it to the final product?
A4: The presence of a dihydroquinoxaline intermediate indicates an incomplete final oxidation step. To drive the reaction to completion:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring in an open flask is sufficient to oxidize the dihydroquinoxaline.[2]
Q5: How can I prevent decarboxylation of my quinoxaline carboxylic acid during synthesis?
A5: Decarboxylation is often promoted by high temperatures.[3][4] Consider the following strategies:
-
Milder Reaction Conditions: Explore synthetic routes that proceed at lower temperatures.
-
Protecting Groups: Synthesize the corresponding ester or use a Boc-protected aminobenzoic acid, and then hydrolyze the ester or deprotect the amine in a final step under milder conditions.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Inefficient catalyst. | - Screen different catalysts (e.g., acid, metal, or organocatalysts).- Ensure the catalyst is active and not poisoned. | |
| Poor quality of starting materials. | - Use freshly purified o-phenylenediamine.- Verify the purity of the dicarbonyl compound. | |
| Multiple Unidentified Spots on TLC | Decomposition of starting materials or product. | - Lower the reaction temperature.- Shorten the reaction time.[2] |
| Complex side reactions. | - Re-evaluate the choice of solvent and catalyst.- Ensure the purity of all reagents.[2] | |
| Product is Difficult to Purify | Presence of closely related byproducts. | - Optimize the reaction to minimize side reactions.- Employ a different purification technique (e.g., acid-base extraction followed by recrystallization from a different solvent system). |
| Product is insoluble. | - For purification by recrystallization, screen a wide range of solvents and solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2-carboxylic Acid
This protocol is based on the condensation of o-phenylenediamine with pyruvic acid.
Materials:
-
o-Phenylenediamine
-
Pyruvic acid
-
Ethanol
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Slowly add pyruvic acid (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in a dilute aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield quinoxaline-2-carboxylic acid.
Protocol 2: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid in High-Temperature Water
This method avoids volatile organic solvents and toxic catalysts.[3][4]
Materials:
-
3,4-Diaminobenzoic acid
-
1,2-Diaryl-1,2-ethanedione (Benzil derivative)
-
Deionized water
Procedure:
-
Combine 3,4-diaminobenzoic acid (1.0 eq) and the 1,2-diaryl-1,2-ethanedione (1.0 eq) in a high-pressure reactor.
-
Add deionized water.
-
Heat the mixture to 150-230 °C for 5-30 minutes.
-
After cooling to room temperature, collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the 2,3-diarylquinoxaline-6-carboxylic acid.
-
Note: Decarboxylation may occur as a side reaction. To avoid this, methyl 3,4-diaminobenzoate can be used, followed by a subsequent hydrolysis step.[3][4]
Data Presentation
The following tables summarize yield data from various synthetic methods for quinoxaline carboxylic acids and related derivatives to provide a comparative overview.
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
| Catalyst | Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| Camphorsulfonic acid (20 mol%) | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 2 h | 98 | [5] |
| Nitrilotris(methylenephosphonic acid) (5 mol%) | o-phenylenediamine, Benzil | - | Room Temp. | - | 80-97 | [6] |
| Cerium(IV) ammonium nitrate (5 mol%) | o-phenylenediamine, Benzil | Acetonitrile | Room Temp. | 20 min | 80-98 | [7] |
| Zinc triflate (0.2 mmol) | o-phenylenediamine (1.1 mmol), α-diketone (1 mmol) | Acetonitrile | Room Temp. | - | 85-91 | [7] |
| TiO2-Pr-SO3H (1 mol%) | o-phenylenediamine, Benzil | - | Room Temp. | 10 min | 95 | [8] |
| Iodine (20 mol%) | o-phenylenediamine, α-hydroxy ketone | DMSO | - | - | 78-99 | [6] |
Table 2: Yields for Specific Quinoxaline Carboxylic Acid Syntheses
| Product | Starting Materials | Method | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline-6-carboxylic acid | 3,4-Diaminobenzoic acid, Benzil | Hydrothermal Synthesis (150-230 °C) | Variable | [3][4] |
| 6-Chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester | 2-((2,4-Dinitrophenyl)amino)malonic acid diethyl ester | Reduction and Cyclization | - | [9] |
| Quinoxaline-6-carbaldehyde (precursor to acid) | 6-Chloroquinoxaline | Multi-step synthesis | - | |
| 7-Nitroquinoxaline-2-carboxylic acid | From 1,2-diamino-4-nitrobenzene | Multi-step synthesis including oxidation | - | [10] |
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of quinoxaline carboxylic acids.
Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.
Caption: General synthesis pathway for quinoxaline carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ijrar.org [ijrar.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting decarboxylation in hydrothermal synthesis of quinoxalines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering decarboxylation during the hydrothermal synthesis of quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of quinoxaline synthesis?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the hydrothermal synthesis of quinoxalines, this issue primarily arises when one of the precursors, specifically an aromatic diamine, contains a carboxylic acid functionality, such as 3,4-diaminobenzoic acid.[1][2] Under high-temperature aqueous conditions, this starting material can lose CO₂ either before or after condensation with the 1,2-dicarbonyl compound, leading to the formation of a quinoxaline without the desired carboxylic acid group as a side product.[1][2]
Q2: Why is hydrothermal synthesis a preferred method for quinoxaline synthesis despite the risk of decarboxylation?
A2: Hydrothermal synthesis is considered a green chemistry approach because it uses water as the solvent, avoiding volatile and often toxic organic solvents.[1][2] This method can be fast, with reaction times as short as 5-30 minutes, and can produce high yields without the need for strong acids or toxic catalysts.[1][2] For many quinoxaline derivatives, it is a simple and efficient method. The challenge of decarboxylation is specific to syntheses involving carboxylic acid-substituted precursors and can be managed with careful control of reaction parameters.[1][2]
Q3: Which starting materials are most susceptible to decarboxylation during hydrothermal synthesis of quinoxalines?
A3: Aromatic carboxylic acids are generally prone to decarboxylation in high-temperature water.[1][2][3] In the context of quinoxaline synthesis, 3,4-diaminobenzoic acid is a key starting material that is susceptible to direct decarboxylation, resulting in decarboxylated quinoxaline side products.[1][2] The stability of the carboxylic acid group on the aromatic ring is reduced at the elevated temperatures used in hydrothermal synthesis.
Q4: How can I detect and quantify the extent of decarboxylation in my reaction?
A4: The extent of decarboxylation can be monitored by analyzing the reaction mixture using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] By separating the desired quinoxaline carboxylic acid from its decarboxylated counterpart and unreacted starting materials, you can quantify the relative amounts of each compound. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for identification and quantification of the products.[4]
Troubleshooting Guide
This guide addresses specific issues related to unexpected decarboxylation during the hydrothermal synthesis of quinoxaline carboxylic acids.
Problem 1: My final product is a mixture of the desired quinoxaline carboxylic acid and a significant amount of the decarboxylated quinoxaline.
-
Cause: The reaction temperature is likely too high, or the reaction time is too long, promoting the decarboxylation of the 3,4-diaminobenzoic acid starting material.[1][2] Aromatic carboxylic acids are known to be unstable in high-temperature water.[1][2][3]
-
Solution:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature. For the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, temperatures in the range of 150-200°C have been shown to favor the formation of the carboxylic acid product while minimizing decarboxylation.[2]
-
Reduce Reaction Time: Shorter reaction times can limit the exposure of the starting material and product to decarboxylation-inducing conditions. Monitor the reaction progress at different time points (e.g., 5, 10, 15, 30 minutes) to find the optimal time that maximizes the yield of the desired product.[2]
-
Adjust Reactant Concentration: The concentration of the starting materials can influence the reaction kinetics. While decarboxylation can follow first-order kinetics, adjusting the initial concentration may alter the product distribution.[3]
-
Problem 2: I want to completely avoid the formation of the decarboxylated side product.
-
Cause: The inherent instability of the carboxylic acid group on 3,4-diaminobenzoic acid at high temperatures makes some level of decarboxylation likely.[1][2]
-
Solution:
-
Use a Protected Starting Material: Instead of 3,4-diaminobenzoic acid, use a derivative where the carboxylic acid is protected as an ester, such as methyl 3,4-diaminobenzoate. The hydrothermal conditions can be tuned to allow for the in-situ hydrolysis of the ester to the carboxylic acid while minimizing decarboxylation.[1][2]
-
Use a Boc-Protected Analogue: Another strategy is to use a di-Boc-protected 3,4-diaminobenzoic acid. The Boc (tert-butoxycarbonyl) protecting groups on the amine functionalities can be removed under hydrothermal conditions, followed by the quinoxaline formation, which can completely prevent the decarboxylation side reaction.[1][2]
-
Data Presentation
Table 1: Effect of Temperature on the Yield of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid and its Decarboxylated Side Product
| Temperature (°C) | Reaction Time (min) | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 230 | 10 | 75 | 21 |
| 200 | 10 | 72 | Lower than at 230°C |
| 150 | 30 | Optimized for minimal decarboxylation | Significantly reduced |
| 130 | 10 | 21 | Lower than at higher temperatures |
Data adapted from the study by Amaya-García, F., & Unterlass, M. M. (2022).[2]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid with Minimized Decarboxylation
This protocol is based on the findings of Amaya-García and Unterlass for the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids.[1][2]
Materials:
-
3,4-Diaminobenzoic acid
-
A 1,2-diarylketone (e.g., 4,4′-dimethoxybenzil)
-
Deionized water
-
Microwave reactor for hydrothermal synthesis
Procedure:
-
In a glass vial equipped with a magnetic stirrer, suspend the 1,2-diarylketone (0.4 mmol) and 3,4-diaminobenzoic acid (0.4 mmol) in deionized water (2 mL).
-
Place the sealed vial into the microwave reactor.
-
Heat the suspension to the desired temperature (e.g., 150°C) and hold for the optimized reaction time (e.g., 30 minutes). The pressure will typically range between 15-22 bar.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with water and dry under vacuum.
-
Analyze the product mixture by HPLC to determine the ratio of the desired carboxylic acid to the decarboxylated side product.
Visualizations
Caption: Troubleshooting workflow for decarboxylation in quinoxaline synthesis.
Caption: Experimental workflow for hydrothermal synthesis and analysis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the condensation of o-phenylenediamine
Welcome to the technical support center for optimizing reactions involving the condensation of o-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the condensation of o-phenylenediamine, particularly in the synthesis of benzimidazoles from aldehydes.
Issue 1: Low Reaction Yield
Low or no yield of the desired product is a common challenge. The following steps and flowchart can help you diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
-
A1: Low yields are a frequent problem. The primary parameters to optimize are typically the choice of catalyst and solvent.[1] The reaction temperature and duration are also critical. For example, screening different solvents can significantly impact the outcome; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be very low and reaction times much longer.[1]
-
-
Q2: I'm not using a catalyst. Is that a problem?
-
A2: While some condensations can proceed without a catalyst, particularly at high temperatures, the use of a catalyst is highly recommended for efficiency and milder conditions.[1][2] Control experiments performed without a catalyst often show minimal formation of the desired product, instead favoring intermediate imines or a mixture of products.[3]
-
-
Q3: Could my reagents be the issue?
-
A3: Absolutely. The purity of your o-phenylenediamine and the carbonyl compound (e.g., aldehyde) is crucial. o-Phenylenediamine can oxidize and darken on storage, which can lead to the formation of colored impurities and lower yields. Ensure your starting materials are pure, and consider using o-phenylenediamine dihydrochloride to reduce colored impurities.[1]
-
Issue 2: Poor Selectivity (Formation of Byproducts)
The condensation of o-phenylenediamine with aldehydes can potentially lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.
-
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
-
A4: This is a known selectivity challenge.[4] The choice of catalyst and the electronic properties of the aldehyde are critical factors. For instance, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products.[1] Conversely, catalysts like supported gold nanoparticles (Au/TiO₂) have been used for the selective synthesis of 2-substituted benzimidazoles.[5] The reaction conditions, such as solvent and temperature, also play a vital role in directing the selectivity.
-
-
Q5: My reaction is producing a quinoxaline or benzodiazepine derivative instead of the expected benzimidazole. Why?
-
A5: The product outcome is highly dependent on the carbonyl reactant. The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (like benzil) typically yields quinoxalines.[6] The reaction with β-ketoesters can lead to the formation of 1,5-benzodiazepin-2-ones, especially under microwave irradiation in solvent-free conditions.[7] Ensure you are using the correct carbonyl starting material for your desired product.
-
Frequently Asked Questions (FAQs)
Catalysis
-
Q6: How do I choose the right catalyst for my synthesis?
-
A6: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like copper or cobalt complexes, and gold nanoparticles.[1][5][8] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS or reusable acidic resins are advantageous as they are easily recoverable.[1][9] Amino acids, such as glycine or L-proline, have also been used as effective, environmentally friendly catalysts.[4][10]
-
Solvents & Temperature
-
Q7: What is the best solvent for this reaction?
-
A7: There is no single "best" solvent, as the optimal choice depends on the specific reactants and catalyst. A solvent screen is often necessary. Protic solvents like ethanol and methanol, and aprotic solvents like acetonitrile, chloroform, and DMF have all been used successfully.[5][6][9] In some cases, solvent-free conditions at elevated temperatures (e.g., 140°C) or under microwave irradiation are effective.[2][11]
-
-
Q8: What is the optimal reaction temperature?
-
A8: The optimal temperature is highly variable. Some modern catalytic systems, such as those using Au/TiO₂, can proceed at ambient temperature (25°C).[5] Other methods may require elevated temperatures, ranging from 80°C to 150°C, particularly for less reactive substrates or in the absence of a highly active catalyst.[2][12] Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[11][13]
-
Data Presentation
Table 1: Effect of Different Catalysts on Benzimidazole Synthesis (Model Reaction: o-phenylenediamine + Benzaldehyde)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | 99 | [5] |
| Glycine (10 mol%) | Water | Microwave | - | High | [10] |
| Ammonium Chloride (NH₄Cl) | CHCl₃ | Room Temp | 4 h | - | [1] |
| Indion 190 Resin | Acetonitrile | 50-60 | - | 96 | [9] |
| Cu(OAc)₂ | DMSO | 150 | 10 h | 81 | [12] |
| None | Solvent-free | 140 | - | - | [2] |
Table 2: Influence of Solvent on Quinoxaline Synthesis (Model Reaction: o-phenylenediamine + Benzil under Ultrasound Irradiation)
| Solvent | Time (min) | Yield (%) |
| Ethanol (EtOH) | 60 | 98 |
| Methanol (MeOH) | 60 | 96 |
| Water (H₂O) | 90 | 90 |
| Acetonitrile (CH₃CN) | 90 | 92 |
| Dichloromethane (CH₂Cl₂) | 120 | 85 |
| Tetrahydrofuran (THF) | 120 | 80 |
| Data adapted from reference[6]. |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using a Heterogeneous Gold Catalyst [5]
General Reaction Pathway
Caption: General pathway for the synthesis of 2-substituted benzimidazoles.
-
Preparation: Place the supported gold catalyst (e.g., 60 mg Au/TiO₂, 1 wt. %) in a 5 mL glass vial.
-
Reagent Addition: Add the solvent (3 mL, e.g., CHCl₃:MeOH 3:1), followed by o-phenylenediamine (0.3 mmol) and the corresponding aldehyde (0.3 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified time (e.g., 2 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, centrifuge the mixture to separate the solid catalyst. Wash the catalyst with ethanol (2 x 3 mL).
-
Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Procedure for 1,2-Disubstituted Benzimidazole Synthesis using Indion 190 Resin [9]
-
Setup: In a 50 mL round-bottom flask, add o-phenylenediamine, an aromatic aldehyde, and Indion 190 resin.
-
Solvent: Add acetonitrile as the solvent.
-
Reaction: Stir the mixture at 50-60°C.
-
Monitoring & Workup: Monitor the reaction by TLC. After completion, filter to remove the resin and process the filtrate to isolate the product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cu(II)-Catalyzed Cascade of N-Phenyl- o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1 H-benzo[ d]imidazol-2-yl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinoxaline Derivatives by Column Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoxaline derivatives by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoxaline derivatives, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield After Column Chromatography
Q: I am experiencing a low yield of my quinoxaline derivative after purification. What are the possible causes and solutions?
A: Low recovery of your purified product can be attributed to several factors throughout the chromatographic process. A systematic approach to troubleshooting this issue is crucial.
-
Product Loss During Work-up: Ensure the pH of the aqueous layer during extraction is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. Performing multiple extractions with a suitable organic solvent can maximize recovery.[1]
-
Compound Instability on Silica Gel: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel, which can lead to degradation on the column.[1]
-
Solution 1: Deactivation of Silica Gel. Before packing the column, you can neutralize the silica gel by flushing it with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine.[1]
-
Solution 2: Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica.[2]
-
-
Inefficient Elution: The chosen mobile phase may not be polar enough to elute your compound from the column effectively.
-
Solution: Gradually increase the polarity of the eluent (gradient elution). If the compound is still strongly retained, a stronger solvent system may be necessary. For highly polar quinoxaline derivatives, reverse-phase chromatography might be a more suitable option.[1]
-
-
Product Precipitation on the Column: If your compound has low solubility in the mobile phase, it may precipitate on the column, leading to poor separation and low recovery.
-
Solution: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can opt for "dry loading" by pre-adsorbing your sample onto a small amount of silica gel.[1]
-
Issue 2: Poor Separation of Product from Impurities
Q: My quinoxaline derivative is co-eluting with a major impurity. How can I improve the separation?
A: Co-elution is a common challenge, especially with closely related impurities. The key is to optimize the selectivity of your chromatographic system.
-
Insufficient Separation on TLC: The initial solvent system developed using Thin-Layer Chromatography (TLC) may lack the necessary selectivity.
-
Solution: Experiment with a variety of solvent systems on TLC to achieve better separation (a ΔRf of at least 0.2 is ideal) before scaling up to column chromatography. Consider trying different solvent combinations, such as ethyl acetate/hexanes, dichloromethane/methanol, or toluene/acetone.[3]
-
-
Isomers Co-elution: Positional isomers of substituted quinoxalines can be particularly challenging to separate.
-
Solution 1: Flash Chromatography Optimization. A slow and shallow gradient elution can sometimes improve the resolution of closely eluting isomers.[1]
-
Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the best resolution. Screening different column chemistries (e.g., C18, phenyl-hexyl) can help identify the optimal conditions.[1]
-
Solution 3: Fractional Crystallization. If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This requires careful screening of various solvents.[1]
-
Issue 3: Product Degradation or Streaking on the Column
Q: My quinoxaline derivative appears to be degrading or streaking during column chromatography. What is causing this and how can I prevent it?
A: Degradation and streaking are often linked to the interaction of the basic nitrogen atoms in the quinoxaline ring with the acidic silica gel.
-
Acid Sensitivity: As mentioned, the acidic nature of silica gel can cause decomposition of sensitive quinoxaline derivatives.[1][2]
-
Strong Compound-Stationary Phase Interaction: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking of the spots on TLC and broad bands on the column.
-
Solution: Adding a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase can help to reduce these strong interactions and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude quinoxaline derivatives?
A1: The impurities largely depend on the synthetic route. For instance, in the common synthesis involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, common impurities can include unreacted starting materials, benzimidazole byproducts, and quinoxaline N-oxides from over-oxidation. If a chlorination step is involved to produce chloro-substituted quinoxalines, the corresponding hydroxy-quinoxaline is a frequent impurity.[2]
Q2: How can I remove colored impurities from my quinoxaline derivative?
A2: Persistent color in your purified product is often due to highly conjugated impurities. A common and effective method for their removal is treatment with activated charcoal. Dissolve the colored product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. The desired compound can then be recovered by crystallization from the filtrate.[1]
Q3: My TLC separation doesn't translate well to the column. Why is this happening?
A3: This is a common issue that can arise from several factors. The conditions on a dry TLC plate are different from those in a wet-packed column. Additionally, the heat generated during the column packing and elution can sometimes affect the separation. To mitigate this, it is crucial to pre-equilibrate the column thoroughly with the mobile phase before loading the sample.[1]
Q4: What is the best way to load my sample onto the column?
A4: The method of sample loading can significantly impact the quality of the separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column. This is the most common method.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often leads to better separation for less soluble compounds.[1]
Data Presentation
The following tables summarize typical purification data for quinoxaline derivatives. Note that yields and purities are highly dependent on the specific reaction conditions and the initial purity of the crude product.
Table 1: Illustrative Data for Column Chromatography Purification of Quinoxaline Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity (%) | Reference |
| 2,3-Diphenylquinoxaline | Silica Gel | Petroleum Ether / Ethyl Acetate | 92 | >98 (by NMR) | [1] |
| 2-Chloro-3-(2-thienyl)quinoxaline | Silica Gel | Hexane / Ethyl Acetate (gradient) | >70 | >95 (by HPLC) | [4] |
| 6-Bromo-2,3-dichloroquinoxaline | Silica Gel | Not Specified | Good | Not Specified | [5] |
| Naphtha-quinoxaline derivatives | Silica Gel | Hexane / Ethyl Acetate | Excellent | >98 (by NMR) | [6] |
Table 2: Comparison of Purification Methods for Quinoxaline Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | High | Moderate to High | Versatile for a wide range of compounds and impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Very High | Moderate to High | Excellent for removing small amounts of impurities and can yield highly pure crystalline material. | Requires a suitable solvent to be identified; may not be effective for removing impurities with similar solubility. |
| Preparative HPLC | Very High | Moderate | Offers the best resolution for difficult-to-separate mixtures, including isomers. | Higher cost and requires specialized equipment. |
| Activated Charcoal Treatment | - | High | Effective for removing colored impurities. | Can sometimes adsorb the desired product, leading to lower yields if not optimized. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for many quinoxaline derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[1]
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, homogenous bed. Gently tap the column to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude quinoxaline derivative in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified quinoxaline derivative.
-
Protocol 2: General Procedure for Recrystallization of a Quinoxaline Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for quinoxaline derivatives include ethanol, methanol, and mixtures with water.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Gently heat the mixture for a few minutes.[1]
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for quinoxaline purification.
Caption: General workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Solubility Challenges of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid for In Vitro Assays: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the effective delivery of test compounds in in vitro assays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a compound of interest in various therapeutic areas.
The planar and aromatic nature of the quinoxaline scaffold can often lead to poor aqueous solubility, posing a significant hurdle for accurate and reproducible in vitro studies. This guide offers practical strategies and detailed protocols to enhance the solubility of this compound, ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor solubility of this compound?
A1: The limited solubility of this compound primarily stems from its rigid, planar structure, which promotes strong intermolecular interactions and stable crystal lattice formation. The presence of the carboxylic acid group offers a handle for pH-dependent solubility manipulation, but in neutral aqueous solutions, the compound's inherent hydrophobicity dominates.
Q2: What is the first-line approach to solubilizing this compound for in vitro assays?
A2: The recommended initial step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as precipitation upon dilution, is a frequent challenge. Several strategies can mitigate this issue:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer.
-
Optimize the final DMSO concentration: While minimizing DMSO to avoid cellular toxicity (typically <0.5% v/v), a slightly higher, non-toxic concentration may be necessary to maintain solubility.
-
Use pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to the assay temperature (e.g., 37°C) can sometimes prevent precipitation.
-
Employ solubility-enhancing excipients: The addition of co-solvents, cyclodextrins, or the formation of solid dispersions can significantly improve aqueous solubility.
Q4: How does pH influence the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In basic conditions (higher pH), the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt. Conversely, in acidic conditions, it remains in its less soluble, protonated form.
Troubleshooting Guide
This section provides a structured approach to overcoming common solubility challenges.
Issue 1: Compound fails to dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume | Increase the volume of DMSO to reduce the concentration. |
| Compound is in a highly stable crystalline form | Gently warm the solution (e.g., 37-50°C). Use sonication to aid dissolution. |
Issue 2: Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeding aqueous solubility limit | Decrease the final concentration of the compound in the assay. |
| Insufficient DMSO in the final solution | Increase the final DMSO concentration, ensuring it remains below the toxicity threshold for your cell line. |
| Shock precipitation due to rapid solvent change | Add the DMSO stock to the aqueous buffer dropwise while vortexing. |
Issue 3: Compound precipitates over the course of a long-term (e.g., 24-72 hour) in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Slow crystallization from a supersaturated solution | Consider using a solubility-enhancing technique such as cyclodextrin complexation or formulating a solid dispersion. |
| pH shift in the cell culture medium due to cellular metabolism | Use a buffer with a higher buffering capacity (e.g., HEPES) in your cell culture medium. |
| Compound degradation to a less soluble product | Assess the stability of the compound in your assay medium over the experimental timeframe. |
Quantitative Solubility Data
| Solvent/System | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Low to Moderate | May be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Solubility is limited in its neutral, protonated form. |
| Basic Aqueous Buffer (e.g., pH 9.0) | Moderate to High | Deprotonation of the carboxylic acid significantly increases solubility. |
Experimental Protocols
Protocol 1: pH Adjustment to Enhance Solubility
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution: Dissolve the compound in DMSO to create a high-concentration stock (e.g., 50 mM).
-
Dilution series: Prepare a dilution series of the compound from the DMSO stock into each of the prepared buffers.
-
Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a defined incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Determine the optimal pH: The highest concentration that remains in solution at a given pH will indicate the optimal pH for your assay, balancing solubility with biological relevance.
Workflow for pH-Dependent Solubility Assessment
Caption: Workflow for determining the optimal pH for compound solubility.
Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent solubility in water.
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).
-
Prepare the complex:
-
Kneading Method: Add a small amount of the cyclodextrin solution to the solid compound and knead to a paste-like consistency. Gradually add more cyclodextrin solution while continuing to mix.
-
Co-evaporation Method: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate container, dissolve the cyclodextrin in the aqueous buffer. Add the compound solution to the cyclodextrin solution and stir. Remove the organic solvent by evaporation under reduced pressure.
-
-
Lyophilize the complex: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Reconstitute and use: Dissolve the lyophilized powder in the assay buffer to the desired final concentration.
Cyclodextrin Complexation Workflow
Caption: General workflow for preparing a cyclodextrin inclusion complex.
Biological Context: Inhibition of Tubulin Polymerization
Derivatives of this compound have been investigated as inhibitors of tubulin polymerization. Microtubules, polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
Tubulin Polymerization and Inhibition Pathway
Caption: Simplified pathway of microtubule dynamics and its inhibition.
minimizing side product formation in quinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during quinoxaline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of quinoxalines, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoxaline Product
Low yields are a common problem in quinoxaline synthesis and can be attributed to several factors.[1] The primary method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] However, this reaction can be prone to low yields due to side reactions, incomplete conversion, or suboptimal conditions.[1]
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Optimize reaction conditions by experimenting with different solvents (e.g., ethanol, acetic acid, water), temperatures, and reaction times. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1] |
| Suboptimal Catalyst | Select an appropriate catalyst. Acid catalysts like acetic acid are common, but metal catalysts (e.g., Cerium(IV) ammonium nitrate, copper salts) or green catalysts (e.g., bentonite clay K-10) can enhance reaction rates and yields.[1] |
| Impure Starting Materials | Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl compounds, as impurities can lead to unwanted side reactions.[1][2] |
| Atmospheric Conditions | For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
Issue 2: Presence of Quinoxaline N-oxide as a Side Product
The formation of quinoxaline N-oxides is typically due to over-oxidation of the quinoxaline ring under harsh reaction conditions or in the presence of an oxidizing agent.[3]
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Oxidizing Agents | If the synthetic route does not require an oxidant, ensure none are introduced. Running the reaction under an inert atmosphere can prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[3] |
| Harsh Reaction Conditions | Employ milder reaction conditions to prevent over-oxidation.[3] |
Issue 3: Formation of Dihydroquinoxaline Intermediate
The isolation of a stable dihydroquinoxaline intermediate suggests that the final oxidation step to the aromatic quinoxaline is incomplete.[3]
| Potential Cause | Troubleshooting Steps & Solutions |
| Non-oxidizing Conditions | Introduce a mild oxidant. Often, simply exposing the reaction mixture to air and stirring is sufficient to facilitate the oxidation of the dihydroquinoxaline.[3] |
| Catalyst Choice | Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[3] |
Issue 4: Benzimidazole Formation as a Major Byproduct
Benzimidazoles can form as side products, complicating the purification of the desired quinoxaline.
| Potential Cause | Troubleshooting Steps & Solutions |
| Impure 1,2-Dicarbonyl Compound | Assess the purity of the 1,2-dicarbonyl starting material using techniques like NMR or GC-MS. Purify the reagent via recrystallization or chromatography if impurities are present.[3] |
| Oxidation of 1,2-Dicarbonyl Compound | Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that may promote benzimidazole formation. Running the reaction under an inert atmosphere can mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most widely used method is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1]
Q2: How can I improve the yield and purity of my quinoxaline product?
To improve yield and purity, focus on optimizing reaction conditions such as temperature, solvent, and reaction time.[1] The use of an appropriate catalyst can also significantly enhance the reaction rate and yield.[1] Furthermore, ensuring the high purity of your starting materials is critical to prevent side reactions.[1][2]
Q3: What are common side products in quinoxaline synthesis and how can I avoid them?
Common side products include quinoxaline N-oxides, dihydroquinoxalines, and benzimidazoles.[3]
-
Quinoxaline N-oxides can be avoided by using milder reaction conditions and performing the reaction under an inert atmosphere to prevent over-oxidation.[3]
-
Dihydroquinoxalines can be converted to the desired quinoxaline product by introducing a mild oxidant, such as air.[3]
-
Benzimidazoles can be minimized by using highly pure 1,2-dicarbonyl compounds and running the reaction under an inert atmosphere to prevent the formation of acidic impurities.[3]
Q4: Are there any "green" or environmentally friendly methods for quinoxaline synthesis?
Yes, several greener methods have been developed. These include using water as a solvent, employing recyclable catalysts like bentonite clay K-10 or TiO2-Pr-SO3H, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis via Condensation
This protocol outlines a general method for the synthesis of quinoxalines from a 1,2-diamine and a 1,2-dicarbonyl compound.
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid, or Water)
-
Catalyst (optional, e.g., a few drops of acetic acid, or a catalytic amount of a metal or solid acid catalyst)
Procedure:
-
Dissolve the aryl 1,2-diamine in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the mixture at room temperature or heat as required. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct via Column Chromatography
This protocol provides a general procedure for the separation of a quinoxaline product from a benzimidazole impurity.
Materials:
-
Crude quinoxaline product containing benzimidazole impurity
-
Silica gel for column chromatography
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the chosen solvent system (less polar than the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure quinoxaline product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.
Visualizations
Caption: General experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting logic for quinoxaline synthesis issues.
Caption: Simplified reaction mechanism for quinoxaline synthesis.
References
Technical Support Center: Quinoxaline 1,4-di-N-Oxides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of quinoxaline 1,4-di-N-oxides in solution. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of quinoxaline 1,4-di-N-oxides in solution?
A1: The stability of quinoxaline 1,4-di-N-oxides in solution is primarily influenced by three main factors:
-
Light Exposure: These compounds are known to be sensitive to UV irradiation, which can induce photoinduced rearrangements.[1]
-
pH of the Solution: Stability is significantly affected by pH. They are generally more stable in neutral solutions and can undergo degradation in both acidic and alkaline conditions.[1] Alkaline hydrolysis, in particular, has been noted to proceed in low yield due to the instability of the quinoxaline 1,4-dioxide core in the presence of bases.
-
Temperature: Elevated temperatures can accelerate degradation. For instance, some quinoxaline-2-carboxylic acid 1,4-dioxides are unstable and readily undergo decarboxylation when heated.[1]
Q2: I am observing a loss of biological activity in my quinoxaline 1,4-di-N-oxide solution over time. What could be the cause?
A2: The loss of biological activity is often directly linked to the degradation of the quinoxaline 1,4-di-N-oxide structure. The two N-oxide groups are frequently essential for their biological effects.[2] Degradation, which can involve reduction or rearrangement of these N-oxide moieties, will likely lead to a decrease or complete loss of the desired activity. To mitigate this, ensure proper storage of your solutions (see Q4) and prepare fresh solutions for your experiments whenever possible.
Q3: What are the common degradation pathways for quinoxaline 1,4-di-N-oxides?
A3: Common degradation pathways include:
-
Photochemical Rearrangement: Upon exposure to UV light, quinoxaline 1,4-dioxides can rearrange to form various products, such as 3-oxoquinoxaline 1-N-oxides.[1]
-
Reduction of N-oxide Groups: The N-oxide groups can be reduced to the corresponding quinoxaline mono-oxides or the fully reduced quinoxaline. This reduction can be initiated by various conditions, including bioreduction in cellular environments.
-
Hydrolysis: Under acidic or basic conditions, ester or amide functionalities on the quinoxaline scaffold can be hydrolyzed. Alkaline conditions can be particularly harsh on the di-N-oxide core itself.[1]
-
Decarboxylation: Quinoxaline-2-carboxylic acid 1,4-dioxides are susceptible to losing carbon dioxide upon heating.[1]
Q4: How should I prepare and store stock solutions of quinoxaline 1,4-di-N-oxides to ensure their stability?
A4: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[3][4][5]
-
Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system. A common concentration for stock solutions is 1 mg/mL.[3][4][5]
-
Storage Conditions: Store stock solutions at -20°C or -70°C in the dark to minimize degradation from light and temperature.[3] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive derivatives, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the quinoxaline 1,4-di-N-oxide in solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the time the compound is in solution before use. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of the quinoxaline 1,4-di-N-oxide derivative. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure vigorous mixing. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) and consistent across all experiments, including controls. |
| Color change observed in the solution upon storage or during the experiment. | This may indicate degradation of the compound. | Discard the solution and prepare a fresh one. Investigate the experimental conditions (e.g., light exposure, pH, temperature) to identify the potential cause of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Analyze the degradation products to understand the degradation pathway. This can provide insights into the stability limitations of your compound. Adjust experimental and storage conditions to minimize the formation of these impurities. |
Data on Factors Affecting Stability
While extensive quantitative kinetic data is not available for all derivatives, the following table summarizes the known qualitative and semi-quantitative effects of various factors on the stability of quinoxaline 1,4-di-N-oxides.
| Factor | Effect on Stability | Observed Outcome | Key Considerations |
| UV Light | Destabilizing | Photoinduced rearrangement to products like 3-oxoquinoxaline 1-N-oxides.[1] | Protect solutions from light at all times. Use amber vials or foil-wrapped containers. |
| Alkaline pH | Destabilizing | Low yields in alkaline hydrolysis reactions suggest instability of the di-N-oxide core.[1] | Avoid strongly basic conditions. If necessary, perform reactions at lower temperatures and for shorter durations. |
| Acidic pH | Destabilizing | Photolysis in dilute hydrochloric acid can lead to the formation of 2-chloroquinoxaline 1-oxide. | Use buffered solutions to maintain a stable pH. Be aware of potential acid-catalyzed degradation. |
| Elevated Temperature | Destabilizing | Can lead to decarboxylation of carboxylic acid derivatives.[1] | Store solutions at low temperatures. Avoid unnecessary heating of solutions. |
| Reducing Agents / Conditions | Destabilizing | Reduction of the N-oxide groups, leading to loss of biological activity. | Be mindful of reductive components in your experimental system (e.g., certain cell culture media components, bioreductive enzymes in cells). |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a quinoxaline 1,4-di-N-oxide and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for up to 48 hours.
-
Photostability: Expose a solution of the compound (~100 µg/mL) in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as HPLC-UV or UPLC-MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC-UV method to assess the stability of quinoxaline 1,4-di-N-oxides.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength should be chosen based on the UV spectrum of the quinoxaline 1,4-di-N-oxide, typically at its lambda max for maximum sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of indicating stability.
Visualizations
Caption: Factors influencing the stability of quinoxaline 1,4-di-N-oxides.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Drug Resistance to Quinoxaline-Based Antimicrobials
Welcome to the Technical Support Center for Quinoxaline-Based Antimicrobials. This resource is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to this promising class of antimicrobial agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guides
This section provides solutions to common issues encountered during the investigation of quinoxaline resistance mechanisms.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for a quinoxaline derivative. | 1. Inoculum density is not standardized.2. The compound is precipitating in the culture medium.3. The compound is unstable under experimental conditions. | 1. Standardize the inoculum to a 0.5 McFarland standard before each experiment.2. Use a co-solvent like DMSO to ensure the compound remains in solution, keeping the final DMSO concentration below 1% to avoid toxicity.[1] 3. Prepare fresh stock solutions of the quinoxaline derivative for each experiment. |
| No significant difference in MIC between suspected resistant and susceptible strains. | 1. The resistance mechanism is not based on target modification or efflux but another mechanism.2. The selected quinoxaline derivative is not affected by the specific resistance mechanism.3. The resistant phenotype is unstable and has reverted. | 1. Investigate other potential resistance mechanisms such as enzymatic degradation or biofilm formation.2. Test a wider range of quinoxaline derivatives with different chemical structures.3. Maintain selective pressure by culturing the resistant strain in the presence of the quinoxaline antimicrobial. |
| Whole-genome sequencing (WGS) does not reveal mutations in known resistance-associated genes. | 1. The resistance is due to changes in gene expression (e.g., upregulation of efflux pumps) rather than mutation.2. The mutation is in a regulatory region, affecting gene expression.3. The resistance is conferred by a novel, uncharacterized gene or pathway. | 1. Perform quantitative real-time PCR (qPCR) to compare the expression levels of known efflux pump genes between the resistant and susceptible strains.2. Analyze the promoter and other regulatory regions of resistance-associated genes for mutations.3. Perform comparative transcriptomics (RNA-Seq) to identify differentially expressed genes between the resistant and susceptible strains. |
| qPCR results show no overexpression of known efflux pump genes in the resistant strain. | 1. The resistance is not mediated by efflux pumps.2. The primers used for qPCR are not specific or efficient.3. The efflux pump is regulated at the post-transcriptional or post-translational level. | 1. Investigate other resistance mechanisms like target modification or enzymatic degradation.2. Validate qPCR primers for specificity and efficiency using a standard curve.3. Perform proteomic analysis to compare protein expression levels of efflux pumps between the resistant and susceptible strains. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary known mechanisms of resistance to quinoxaline-based antimicrobials?
A1: In bacteria, known mechanisms include the upregulation of efflux pumps, such as the OqxAB pump in Escherichia coli, which actively removes the drug from the cell.[2] Other adaptations can involve changes in metabolic pathways like glycolysis and oxidative phosphorylation.[3] In the malaria parasite Plasmodium falciparum, resistance has been linked to mutations in a putative hydrolase known as quinoxaline resistance protein (PfQRP1) and copy number amplification of a phospholipid-translocating ATPase, pfatp2.[4][5]
Q2: How do I select for quinoxaline-resistant microbial strains in the laboratory?
A2: A common method is to use a stepwise selection process. This involves culturing the microorganism in the presence of sub-lethal concentrations of the quinoxaline compound and gradually increasing the concentration over successive passages.[3] This allows for the selection and enrichment of resistant mutants.
Experimental Design and Interpretation
Q3: I have identified a mutation in a suspected resistance gene. How can I confirm its role in resistance?
A3: To confirm the role of a specific mutation, you can use genetic manipulation techniques. For example, you can introduce the mutation into a susceptible strain using CRISPR-Cas9 and then perform MIC testing to see if resistance is conferred. Conversely, you can revert the mutation in the resistant strain to the wild-type sequence and check for the restoration of susceptibility.
Q4: My qPCR results for efflux pump gene expression are highly variable between replicates. What could be the cause?
A4: High variability in qPCR can be due to several factors, including inconsistent pipetting, poor RNA quality, or inefficient cDNA synthesis.[3][6] Ensure you are using high-quality, intact RNA and that your reverse transcription reaction is optimized. Careful and consistent pipetting is also crucial for reproducible results.
Q5: What are the appropriate controls for an experiment investigating quinoxaline resistance?
A5: It is essential to include both a susceptible (wild-type) strain and a known resistant strain (if available) as controls. For gene expression studies, a housekeeping gene that is stably expressed under your experimental conditions should be used for normalization. For all experiments, a "no drug" control is necessary to ensure normal microbial growth.
Data Presentation
The following tables summarize the in vitro activity of various quinoxaline derivatives against susceptible and resistant microbial strains.
Table 1: Comparative MIC Values (µg/mL) of Quinoxaline Derivatives against Staphylococcus aureus
| Compound/Drug | Susceptible S. aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) | Reference |
| Quinoxaline Derivative A | 0.25 | 0.5 | [7] |
| Quinoxaline Derivative B | 1 | 2 | [7] |
| Vancomycin | 1 | 1-2 | [1][8] |
| Unnamed Quinoxaline Derivative | Not specified | 1-8 (majority at 4) | [1][8] |
Table 2: Comparative MIC Values (µg/mL) of Quinoxaline Derivatives against Escherichia coli
| Compound/Drug | Susceptible E. coli (ATCC 25922) | Quinoxaline-Resistant E. coli | Reference |
| Olaquindox | 4 | ≥256 | [3] |
| Cyadox | 8 | ≥128 | [3] |
Table 3: Comparative IC50 Values (nM) of Quinoxaline Derivatives against Plasmodium falciparum
| Compound/Drug | Chloroquine-Susceptible (3D7) | Chloroquine-Resistant (K1/Dd2) | Reference |
| Compound 22 | 22 | 32 | [5] |
| Chloroquine | 46 ± 4 | 405 ± 32 | [9] |
| DAQ (Chloroquine analog) | 48 ± 5 | 52 ± 4 | [9] |
Experimental Protocols
Protocol for Whole-Genome Sequencing (WGS) to Identify Resistance Mutations
This protocol provides a step-by-step guide for identifying mutations that may confer resistance to quinoxaline antimicrobials.
-
DNA Extraction:
-
Culture the susceptible and resistant bacterial strains overnight in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Extract high-quality genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
-
Library Preparation:
-
Prepare a sequencing library from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep). This process typically involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases from the reads.
-
Align the trimmed reads from the resistant strain to the genome of the susceptible (or a reference) strain using an aligner such as BWA or Bowtie2.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.
-
Annotate the identified variants to determine their location (e.g., within a coding sequence) and predicted effect (e.g., missense, nonsense mutation).
-
Compare the variants found in the resistant strain to those in the susceptible strain to identify mutations unique to the resistant isolate.
-
Protocol for Quantifying Efflux Pump Gene Expression by qPCR
This protocol details the steps to measure and compare the expression levels of efflux pump genes between susceptible and resistant bacterial strains.
-
RNA Extraction:
-
Culture the susceptible and resistant strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of the quinoxaline compound.
-
Harvest the cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial RNA extraction kit with an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Design and validate primers specific to the efflux pump genes of interest and a housekeeping gene (for normalization).
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the susceptible and resistant strains.
-
Calculate the relative gene expression of the efflux pump genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of known and potential resistance mechanisms to quinoxaline antimicrobials.
Caption: Experimental workflow for identifying resistance mutations using Whole-Genome Sequencing.
Caption: Experimental workflow for quantifying efflux pump gene expression using qPCR.
References
- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pcrbio.com [pcrbio.com]
- 4. Quinoxaline-based anti-schistosomal compounds have potent anti-plasmodial activity | PLOS Pathogens [journals.plos.org]
- 5. Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dispendix.com [dispendix.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quinoxaline Derivatives as Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Notably, numerous quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[5][6][7] This guide provides a comparative overview of selected quinoxaline derivatives, presenting their anticancer activity, outlining key experimental protocols, and visualizing relevant biological pathways to aid in the ongoing research and development of more effective cancer therapeutics.
Comparative Anticancer Activity of Quinoxaline Derivatives
The in vitro cytotoxic activity of various quinoxaline derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of quinoxaline derivatives from recent studies, highlighting their activity spectrum across different cancer types.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [8][9] |
| MCF-7 (Breast) | 9.0 | [9] | |
| Compound XVa | HCT116 (Colon) | 4.4 | [8] |
| MCF-7 (Breast) | 5.3 | [1] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [1][5] |
| HepG2 (Liver) | 4.11 | [5] | |
| Compound 11 | A549 (Lung) | 0.81 | [10] |
| MCF-7 (Breast) | 1.23 | [10] | |
| HCT116 (Colon) | 2.91 | [10] | |
| Compound 13 | A549 (Lung) | 0.92 | [10] |
| MCF-7 (Breast) | 1.54 | [10] | |
| HCT116 (Colon) | 2.63 | [10] | |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [11] |
| FQ | MDA-MB-231 (Breast) | < 16 | [1][12] |
| MQ | MDA-MB-231 (Breast) | < 16 | [12] |
Mechanisms of Anticancer Action
Quinoxaline derivatives employ a variety of strategies to halt the proliferation of cancer cells. Understanding these mechanisms is crucial for the rational design of more targeted and effective anticancer drugs.
Induction of Apoptosis: A primary mechanism for many quinoxaline derivatives is the induction of programmed cell death, or apoptosis.[3] For instance, compound IV has been shown to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 prostate cancer cells.[5] Similarly, compounds FQ and MQ induce apoptosis in MDA-MB-231 breast cancer cells, as confirmed by Annexin V/7-AAD assays.[12]
Cell Cycle Arrest: Several quinoxaline derivatives have been observed to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. Compound VIIIc, for example, causes cell cycle arrest at the G2/M phase in HCT116 colon cancer cells.[8] Compound IV has been reported to induce S-phase arrest in PC-3 cells.[5] This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
Enzyme Inhibition: A significant number of quinoxaline derivatives function by inhibiting key enzymes that are often dysregulated in cancer.[6] These include:
-
Protein Kinases: Many quinoxalines act as inhibitors of protein kinases, which are central to cellular signaling pathways controlling growth, proliferation, and survival.[8] Specific targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase.[1][10][12] For example, compounds 4a and 13 are potent inhibitors of EGFR.[10]
-
Topoisomerases: Topoisomerases are enzymes that are essential for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Compound IV has been identified as an inhibitor of Topoisomerase II.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of quinoxaline derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and a vehicle control. A positive control, such as Doxorubicin, is often included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the quinoxaline derivative of interest for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.[13]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the quinoxaline derivative for a set time.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content of the cell. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is then analyzed.[13]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.
Caption: Simplified intrinsic apoptosis pathway targeted by some quinoxaline derivatives.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Quinoxaline Derivatives: A Comparative Guide to their Antioxidant and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their antioxidant and anti-inflammatory properties, supported by quantitative data from various studies. It aims to elucidate the structure-activity relationships (SAR) that govern these effects, offering a valuable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The antioxidant and anti-inflammatory potentials of various quinoxaline derivatives have been evaluated using standardized in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their efficacy. A lower IC50 value indicates greater potency.
Antioxidant Activity of Quinoxaline Derivatives
The antioxidant capacity is predominantly assessed by the ability of the compounds to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).
| Compound/Derivative | Assay | IC50 (µM) | Reference Standard | IC50 of Standard (µM) | Source |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | 283 - 325 | Quercetin | 33 | [1] |
| Quinoxaline Derivative (1G) | DPPH | Exhibited highest activity among tested compounds | Ascorbic acid | Not specified | [1] |
| Dihydroxy substituted quinoxaline | - | Plausible activity due to hydroxyl groups | - | - | [1] |
Structure-Activity Relationship for Antioxidant Activity:
The available data suggests that the presence of hydroxyl (-OH) groups on the quinoxaline core is a key structural feature for radical scavenging activity, a common characteristic among phenolic antioxidants[1]. Electron-donating groups appear to enhance the antioxidant potential.
Anti-inflammatory Activity of Quinoxaline Derivatives
The anti-inflammatory effects are often determined by the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
| Compound/Derivative | Assay | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Standard | IC50 of Standard (µM) | Source |
| Compound 11 | COX-2 | 0.62 | 61.23 | Celecoxib | Not specified | [2] |
| Compound 13 | COX-2 | 0.46 | 66.11 | Celecoxib | Not specified | [2] |
| Compound 4a | COX-2 | 1.17 | 24.61 | Celecoxib | Not specified | [2] |
| Compound 5 | COX-2 | 0.83 | 48.58 | Celecoxib | Not specified | [2] |
| Quinoxaline-hydrazone derivative 4a | p38α MAP kinase | 0.042 | - | SB203580 | 0.044 | [3] |
| Thioxo-4-Br-phenyl-derivative 4g | COX-2 | 62 | - | - | - | [4] |
| Oxo-4-Br-phenyl-derivative 4g | COX-2 | 78 | - | - | - | [4] |
| 4-methoxy-phenyl thioxo-derivative 4f | LOX | 3.6 | - | - | - | [4] |
Structure-Activity Relationship for Anti-inflammatory Activity:
The anti-inflammatory activity of quinoxaline derivatives is influenced by the nature and position of substituents. For instance, certain substitutions can lead to high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The presence of a hydrazone moiety has also been associated with significant anti-inflammatory and radical scavenging potential[3].
Key Signaling Pathways in Anti-inflammatory Action
Quinoxaline derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a strong absorbance at around 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[5]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]
-
Preparation of Test Samples: The quinoxaline derivatives and a standard antioxidant (e.g., ascorbic acid or quercetin) are prepared in a series of concentrations.[6]
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample or standard. A control containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another common method to evaluate the total antioxidant capacity of a compound.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.[7]
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of Test Samples: The quinoxaline derivatives and a standard antioxidant (e.g., Trolox) are prepared at various concentrations.[1]
-
Reaction: A small volume of the test sample or standard is added to a larger volume of the adjusted ABTS•+ working solution.[7]
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[7]
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.[1]
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin (e.g., PGE2) produced, and the inhibitory effect of the test compound is quantified by the reduction in prostaglandin levels.[8]
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of the COX-2 enzyme, test compounds, and a reference inhibitor (e.g., celecoxib).[8]
-
Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the quinoxaline derivative or a vehicle control in a 96-well plate.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[8]
-
Reaction Incubation: The plate is incubated at 37°C for a specific time to allow for prostaglandin synthesis.[8]
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., HCl).[8]
-
Detection: The amount of prostaglandin produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).[8]
-
Calculation: The percentage of inhibition for each concentration is calculated relative to the vehicle control, and the IC50 value is determined.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the lipoxygenase enzyme.
Principle: Lipoxygenase catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. The formation of the conjugated diene hydroperoxide product can be monitored by measuring the increase in absorbance at 234 nm.[9]
Procedure:
-
Reagent Preparation: Prepare a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0), a solution of the LOX enzyme, the substrate (e.g., linoleic acid), and the test compounds.[9]
-
Enzyme and Inhibitor Incubation: The LOX enzyme is pre-incubated with different concentrations of the quinoxaline derivative for a short period (e.g., 3 minutes).[9]
-
Reaction Initiation: The reaction is started by the addition of the substrate.[9]
-
Measurement: The change in absorbance at 234 nm is monitored over time (e.g., for 3 minutes) at 25°C.[9]
-
Calculation: The inhibitory activity is determined by comparing the rate of the reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Quinoxaline Derivatives Emerge as Potent Kinase Inhibitors, Challenging Established Therapeutics
For Immediate Release
In the dynamic landscape of oncology and drug discovery, quinoxaline derivatives are gaining significant traction as a promising class of kinase inhibitors. Recent comparative studies highlight their potent and often selective inhibitory activity against key kinases implicated in cancer progression, positioning them as viable alternatives and potential successors to existing kinase inhibitors. These findings, supported by robust experimental data, offer new avenues for researchers and drug development professionals in the quest for more effective and targeted cancer therapies.
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated remarkable efficacy in inhibiting a range of protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[3][4] This guide provides an objective comparison of the efficacy of select quinoxaline derivatives against established kinase inhibitors, supported by detailed experimental data and methodologies.
Comparative Efficacy of Quinoxaline Derivatives
Quantitative analysis of the inhibitory activity of quinoxaline derivatives reveals their competitive potency against several FDA-approved kinase inhibitors. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined for various quinoxaline compounds against a panel of cancer-relevant kinases.
Multi-Kinase Inhibition Profile
A study of novel pyrrolo[3,2-b]quinoxaline derivatives, designated as compounds 8a and 8b , demonstrated broad-spectrum anti-proliferative activity across the NCI-60 cancer cell line panel, surpassing the activity of earlier quinoxaline compounds.[5] Notably, these compounds exhibited significant potency against the K-562 leukemia cell line, with GI50 values of 31 nM and <10 nM, respectively.[5] A comparison with the established multi-kinase inhibitors Dasatinib and Imatinib showcases their competitive efficacy.
| Compound | Target Kinase(s) | K-562 GI50 (nM) | Reference Kinase Inhibitor(s) | K-562 GI50 (nM) |
| Quinoxaline 8a | Tyrosine Kinases (broad spectrum) | 31 | Dasatinib | ~3 |
| Quinoxaline 8b | Tyrosine Kinases (broad spectrum) | <10 | Imatinib | ~250 |
Data compiled from publicly available research.[5] GI50 represents the concentration required to inhibit cell growth by 50%.
Pim-1/2 Kinase Inhibition
Quinoxaline derivatives have also emerged as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, which are crucial in cancer progression and drug resistance.[6] Compounds 5c and 5e were identified as potent dual inhibitors of Pim-1 and Pim-2.[6]
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Reference Pim Kinase Inhibitor(s) | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| Quinoxaline 5c | 130 | 170 | AZD1208 [7] | 0.4 | 5 |
| Quinoxaline 5e | 110 | 150 | SGI-1776 [7] | 7 | >350 |
| Quinoxaline 1 (lead) | 74 | 2100 | CX-6258 [7] | 5 | 25 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.[6][7]
ASK1 Kinase Inhibition
A dibromo-substituted quinoxaline derivative, 26e , has been identified as a highly effective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a promising target for diseases like non-alcoholic steatohepatitis (NASH).[8]
| Compound | ASK1 IC50 (nM) | Reference ASK1 Inhibitor(s) | ASK1 IC50 (nM) |
| Quinoxaline 26e | 30.17 | Selonsertib [9] | 3 |
| MSC2032964A [10] | 93 |
IC50 values from in vitro kinase assays.[8][9][10]
JAK2 Kinase Inhibition
Quinoxalinone derivatives, such as ST4j , have shown promise as inhibitors of Janus Kinase 2 (JAK2), a key player in myeloproliferative neoplasms.[11]
| Compound | JAK2 IC50 (nM) | Reference JAK2 Inhibitor(s) | JAK2 IC50 (nM) |
| Quinoxaline ST4j | <5000 | Ruxolitinib [12] | 2.8 |
| Fedratinib [1] | 3 | ||
| Gandotinib (LY2784544) [4] | 3 |
IC50 values from biochemical kinase assays.[1][4][11][12]
Key Signaling Pathways and Experimental Workflows
The development and evaluation of these potent quinoxaline derivatives rely on a systematic workflow encompassing synthesis, in vitro screening, and cellular assays. The targeted signaling pathways are central to understanding their mechanism of action.
A primary target for many anticancer agents is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.
The JAK-STAT signaling pathway is another critical pathway in cancer, involved in immunity, cell division, and tumor formation.[13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The potency of an inhibitor is determined by measuring the reduction in ADP production.[12][]
Materials:
-
Kinase of interest (e.g., Pim-1, ASK1, JAK2)
-
Kinase-specific substrate
-
ATP
-
Quinoxaline derivative (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the quinoxaline inhibitor at various concentrations, and the kinase-specific substrate in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell line of interest (e.g., K-562, HCT-116)
-
Cell culture medium and supplements
-
Quinoxaline derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The GI50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]
Conclusion
Quinoxaline derivatives represent a highly promising and versatile class of kinase inhibitors with demonstrated efficacy against a range of important cancer targets.[2] Their competitive performance against established drugs in preclinical studies underscores their potential to be developed into next-generation targeted therapies. The continued exploration of the quinoxaline scaffold through structure-activity relationship studies and advanced screening methodologies is poised to yield even more potent and selective kinase inhibitors, offering new hope in the fight against cancer.[1]
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Quinoxaline Derivatives as Lipoxygenase Inhibitors: A Comparative Guide to In Vivo Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of lipoxygenase (LOX) inhibiting quinoxaline derivatives against other alternative LOX inhibitors and standard anti-inflammatory drugs. The data presented is collated from various preclinical studies, offering insights into the therapeutic potential of this class of compounds.
Executive Summary
Quinoxaline derivatives have emerged as a promising class of anti-inflammatory agents, with a key mechanism of action being the inhibition of lipoxygenase enzymes. In vivo studies, primarily utilizing the carrageenan-induced paw edema and arachidonic acid-induced ear edema models, have demonstrated their significant anti-inflammatory effects. Certain quinoxaline compounds have exhibited efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory potency of various quinoxaline derivatives in comparison to reference compounds.
Disclaimer: The data presented below is compiled from different studies. Direct comparison between compounds tested in separate studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Carrageenan-Induced Paw Edema in Rats
| Compound/Drug | Dose | Route of Administration | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Quinoxaline Derivative 7b | 100 mg/kg | p.o. | 41% | Indomethacin | 47%[1] |
| Quinoxaline Derivative DEQX | 0.5, 1, 5 mg/kg | i.p. | Dose-dependent reduction in leukocyte migration and IL-1β/TNF-α levels | Indomethacin | Significant reduction in IL-1β/TNF-α levels[2] |
| Quinoxaline Derivative OAQX | 0.5, 5 mg/kg | i.p. | Dose-dependent reduction in leukocyte migration and IL-1β/TNF-α levels | Indomethacin | Significant reduction in IL-1β/TNF-α levels[2] |
Note: p.o. - per os (by mouth); i.p. - intraperitoneal.
Table 2: Arachidonic Acid-Induced Ear Edema in Mice
| Compound/Drug | Dose | Route of Administration | Effect | Reference Compound | Effect (Reference) |
| Zileuton (5-LOX Inhibitor) | Not specified | Not specified | Effective in reducing edema | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
1. Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
2. Groups:
- Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
- Test Groups: Receive different doses of the quinoxaline derivatives or reference compounds.
- Reference Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
3. Procedure:
- The basal paw volume of each rat is measured using a plethysmometer.
- The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
- Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.[3]
- Paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
4. Data Analysis:
- The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly useful for evaluating inhibitors of the arachidonic acid cascade, including LOX inhibitors.
1. Animals: Male Swiss albino mice (20-25g) are commonly used. They are housed under standard laboratory conditions and acclimatized before the experiment.
2. Groups:
- Control Group: Receives the vehicle.
- Test Groups: Receive different doses of the quinoxaline derivatives or other LOX inhibitors.
- Reference Group: Can include a known LOX inhibitor like Zileuton or a dual LOX/COX inhibitor.
3. Procedure:
- The initial thickness of the right ear of each mouse is measured using a digital micrometer.
- The test compound or vehicle is administered topically or systemically, depending on the study design.
- A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear to induce inflammation.[4]
- The ear thickness is measured again at various time points after the application of arachidonic acid (e.g., 15, 30, 60, and 120 minutes).
4. Data Analysis:
- The increase in ear thickness is calculated by subtracting the initial measurement from the post-treatment measurement.
- The percentage of inhibition of edema is calculated by comparing the increase in ear thickness in the treated groups with the control group.
Mandatory Visualizations
Lipoxygenase Signaling Pathway
The following diagram illustrates the lipoxygenase pathway, a key target for the anti-inflammatory action of quinoxaline derivatives.
Caption: The Lipoxygenase (LOX) signaling cascade and the inhibitory action of quinoxaline derivatives.
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram outlines the typical workflow for evaluating the anti-inflammatory activity of compounds using the carrageenan-induced paw edema model.
Caption: A typical experimental workflow for the carrageenan-induced paw edema assay in rats.
References
- 1. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Quinoxaline-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quinoxaline-Based Kinase Inhibitors with Supporting Experimental Data.
Quinoxaline derivatives have emerged as a promising scaffold in the design of potent enzyme inhibitors, particularly targeting protein kinases critical in oncogenic signaling pathways. Their therapeutic potential is directly linked to their selectivity – the ability to inhibit the intended target kinase without significantly affecting other kinases (off-target effects), which can lead to toxicity. This guide provides a comparative analysis of the cross-reactivity profiles of representative quinoxaline-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the rational design and development of next-generation targeted therapies.
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of selected pyrrolo[3,2-b]quinoxaline-based inhibitors against their primary targets and a panel of off-target kinases. This data, derived from comprehensive kinase profiling studies, allows for a direct comparison of potency and selectivity.[1][2]
Table 1: Inhibitory Profile of Pyrrolo[3,2-b]quinoxaline-Based EphA3 Inhibitors
| Target Kinase | Compound 8a (% Inhibition at 1µM)[1] | Compound 1 (% Inhibition at 1µM)[1] |
| EphA3 (Primary Target) | 99.5 | 99.1 |
| LYN | 99.5 | Not Reported |
| YES1 | 98.1 | Not Reported |
| BTK | 96.7 | Not Reported |
| CSK | 99.35 | Not Reported |
| ABL1 | >90 | <60 |
| EGFR | >90 | <20 |
| FLT3 | >90 | <40 |
| KIT | >90 | <40 |
| MET | >90 | <60 |
Data sourced from a KINOMEscan™ assay performed at a 1µM concentration of the inhibitor.[1] A lower percentage of control indicates stronger inhibition.
Table 2: Comparative IC50 Values for Quinoxaline-Based VEGFR-2 Inhibitors
| Compound ID | Target Enzyme | IC50 (nM)[3] |
| 17b | VEGFR-2 | 2.7 |
| Sorafenib (Control) | VEGFR-2 | 3.12 |
| 15b | VEGFR-2 | Not specified, but less potent than 17b |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[4] Lower values indicate higher potency.
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies used for cross-reactivity profiling, the following diagrams illustrate a key signaling pathway targeted by quinoxaline inhibitors and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant Kinase (e.g., EphA3, VEGFR-2)
-
Kinase-specific substrate and ATP
-
Quinoxaline-based inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the quinoxaline-based inhibitor in the appropriate buffer.
-
In a multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.
-
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Quinoxaline-based inhibitor
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Thermal cycler
-
SDS-PAGE and Western Blotting reagents (including a primary antibody for the target kinase)
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the quinoxaline-based inhibitor at various concentrations (include a vehicle control) and incubate for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) to induce denaturation of unbound proteins. Include a non-heated control.
-
Lyse the cells (e.g., by freeze-thaw cycles) to release the soluble proteins.
-
Pellet the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by Western Blotting.
-
A shift in the melting curve (the temperature at which the protein denatures) in the presence of the inhibitor indicates target engagement.
-
Conclusion
The comprehensive profiling of quinoxaline-based enzyme inhibitors is a critical step in the development of safe and effective targeted therapies. The data and protocols presented in this guide underscore the importance of evaluating both on-target potency and off-target cross-reactivity. By employing systematic profiling strategies and robust experimental methodologies, researchers can better predict the biological effects of these promising therapeutic agents and select candidates with the most favorable selectivity profiles for further development.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Quinoxaline-2-Carboxylic Acids as Pim-1 Kinase Inhibitors: A Comparative Docking Study
A detailed analysis of quinoxaline-2-carboxylic acids targeting the ATP pocket of Pim-1 kinase, with a comparative look at alternative inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of quinoxaline-2-carboxylic acid derivatives as inhibitors of the Pim-1 kinase, a key therapeutic target in oncology. The performance of these compounds is evaluated against other notable Pim-1 inhibitors through biochemical data. Detailed experimental protocols for molecular docking and enzymatic assays are provided to ensure reproducibility and aid researchers in their drug discovery efforts.
Performance Comparison of Pim-1 Kinase Inhibitors
The inhibitory potential of quinoxaline-2-carboxylic acids and a selection of alternative compounds against Pim-1 kinase are summarized below. The data highlights the potency of the quinoxaline scaffold, particularly the lead compound and its optimized derivatives.
| Compound Class | Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Ki (nM) | Reference Compound |
| Quinoxaline-2-Carboxylic Acid | Lead Compound 1 | 74 | 2100 | - | - | No |
| Quinoxaline-2-Carboxylic Acid | Compound 5c (6-Cl) | 130 | 170 | - | - | No |
| Quinoxaline-2-Carboxylic Acid | Compound 5e (6-Br) | 160 | 580 | - | - | No |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 | 363 | 69 | - | Yes |
| Pyrrolo[2,3-d]pyrimidine | AZD1208 | 0.4 | 5.0 | 1.9 | 0.1 | Yes |
| Thieno[3,2-b]pyridine | PIM447 (LGH447) | - | - | - | 0.006 | Yes |
| Benzofuran-3-carboxamide | SMI-4a | 17 | >10000 | - | - | Yes |
| Imidazo[1,2-a]pyridine | TP-3654 | - | - | - | 5 | Yes |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are key indicators of a drug's potency. Lower values indicate higher potency. Data for different compounds may originate from separate studies and assay conditions.
The lead quinoxaline-2-carboxylic acid (Compound 1) demonstrates potent inhibition of Pim-1 with an IC50 of 74 nM.[1][2] Subsequent derivatives, such as compounds 5c and 5e, were developed as dual Pim-1/2 inhibitors, showing submicromolar potency against both isoforms.[3][4] When compared to the well-characterized pan-Pim inhibitor SGI-1776, the newer quinoxaline derivatives exhibit a more favorable selectivity profile.[5] Other notable inhibitors like AZD1208 and PIM447 show exceptional potency, with Ki values in the low nanomolar and picomolar range, respectively.[6][7]
Molecular Interactions and Docking Insights
Docking studies of quinoxaline-2-carboxylic acids within the ATP-binding pocket of Pim-1 kinase reveal a consistent and crucial interaction. The carboxylic acid moiety at position 2 of the quinoxaline scaffold forms a key salt bridge with the ammonium side chain of the catalytically essential Lys67 residue.[4][5] This interaction is fundamental to the inhibitory activity of this class of compounds.
The docking analysis also suggests that these inhibitors adopt a non-ATP mimetic binding mode.[1][2] Unlike many kinase inhibitors that form hydrogen bonds with the hinge region backbone, quinoxaline derivatives leverage hydrophobic interactions within the unique pocket created by proline residues (Pro123, Pro125) in the Pim-1 hinge region.[5] Halogenated substituents on the quinoxaline ring, as seen in compounds 5c and 5e, can further enhance binding by potentially forming halogen-bond interactions with the carbonyl group of Glu121 in the hinge region.[5]
Experimental Protocols
Molecular Docking of Quinoxaline-2-Carboxylic Acids
This protocol outlines the computational methodology used to model the binding of quinoxaline-2-carboxylic acid derivatives into the ATP pocket of Pim-1 kinase.
-
Protein Preparation : The crystal structure of human Pim-1 kinase is obtained from the Protein Data Bank (PDB ID: 3A99). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges.
-
Ligand Preparation : The 3D structures of the quinoxaline-2-carboxylic acid derivatives are built using a standard fragment library. The molecules are then subjected to energy minimization using the Tripos force field, with electrostatic terms calculated from Gasteiger and Hückel atomic charges. A Powell's method is employed for energy minimization until the gradient value is less than 0.001 kcal/(mol*Å). The ligands are modeled in their carboxylate form to simulate physiological pH conditions.
-
Docking Simulation : Molecular docking is performed using software such as SYBYL-X 1.3. The prepared ligands are docked into the defined ATP-binding site of the prepared Pim-1 kinase structure.
-
Analysis of Results : The resulting docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and the protein residues. The binding mode and orientation of the inhibitors within the active site are visualized and evaluated.
In Vitro Pim-1 Kinase Enzymatic Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against Pim-1 kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the recombinant human Pim-1 enzyme to the desired concentration in the kinase buffer.
-
Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP.
-
-
Assay Procedure :
-
Add the test compound at various concentrations (serially diluted) to the wells of a 384-well plate. Include a DMSO control.
-
Add the diluted Pim-1 enzyme to all wells except for the "blank" wells.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : The luminescent signal is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
Visualizing Key Pathways and Processes
To better understand the context of Pim-1 inhibition and the methodologies employed, the following diagrams illustrate the Pim-1 signaling pathway and a typical molecular docking workflow.
Caption: Overview of the Pim-1 Kinase Signaling Pathway.
Caption: Workflow for Molecular Docking Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Navigating the Therapeutic Potential: A Comparative Guide to the Safety and Toxicity of Novel Quinoxaline Compounds
For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a burgeoning frontier in the quest for novel therapeutics. These heterocyclic compounds have demonstrated a wide spectrum of biological activities, particularly in oncology and infectious diseases. However, the journey from a promising lead compound to a clinical candidate is paved with rigorous safety and toxicity evaluations. This guide provides a comparative analysis of the safety profiles of emerging quinoxaline derivatives, supported by experimental data, to aid in the early stages of drug development.
This publication delves into the cytotoxic and acute toxicity profiles of various novel quinoxaline compounds, presenting a consolidated overview from recent preclinical studies. By structuring available data into comparative tables and detailing the experimental methodologies, this guide aims to provide a valuable resource for evaluating the therapeutic potential and risks associated with this promising class of molecules.
In Vitro Cytotoxicity: A Comparative Analysis
The initial assessment of a novel compound's toxicity often begins with in vitro cytotoxicity assays against a panel of human cancer cell lines and, crucially, non-cancerous cell lines to determine selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value signifies higher potency.
Below is a summary of the cytotoxic activity of several recently developed quinoxaline derivatives compared to doxorubicin, a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line IC50 (µM) |
| Compound IV | PC-3 (Prostate) | 2.11 | Vero | >100 | Doxorubicin | Not Specified |
| HepG2 (Liver) | >100 | |||||
| Compound VIIIc | HCT116 (Colon) | 2.5 | WI-38 | >100 | Doxorubicin | Not Specified |
| MCF-7 (Breast) | 9.0 | |||||
| Compound 25d | HepG2 (Liver) | 4.1 | Not Specified | - | Sorafenib | 3.51 |
| MCF-7 (Breast) | 11.7 | 2.17 | ||||
| Compound 6c | HepG2 (Liver) | 1.53 | Not Specified | - | SAHA | 0.86 |
| HuH-7 (Liver) | 3.06 | 0.97 | ||||
| Tetrazoloquinoxaline | Various | 0.01-2.86 | Normal Cells | >100 | Doxorubicin | Not Specified |
In Vivo Acute Toxicity Profile
Following promising in vitro results, the safety evaluation progresses to in vivo studies to understand the compound's effects in a whole organism. Acute toxicity studies are crucial for determining the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL).
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg) |
| 6-nitro-2(1H)-quinoxalinone | Wistar rats | Intraperitoneal (i.p.) | 161.16 | 40 |
| 2,3-dimethylquinoxaline (DMQ) | Mice | Oral | >2000 | Not Specified |
| Quinoxaline 1,4-di-N-oxides | Wistar rats | Intraperitoneal (i.p.) | 30-120 | Not Specified |
Mechanisms of Action and Associated Signaling Pathways
The anticancer activity of many quinoxaline derivatives stems from their ability to interfere with critical cellular signaling pathways that drive tumor growth and survival. Understanding these mechanisms is paramount for predicting both efficacy and potential off-target toxicities.
Apoptosis Induction
A common mechanism of action for anticancer quinoxalines is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Quinoxaline-induced intrinsic apoptosis pathway.
Inhibition of Key Oncogenic Kinases and Enzymes
Many quinoxaline derivatives function as inhibitors of critical enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Topoisomerase II, and Histone Deacetylases (HDACs).
A Comparative Guide to the Antibacterial Spectrum of Quinoxaline 1,4-di-N-oxides
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of heterocyclic compounds recognized for their broad-spectrum antibacterial activity.[1][2] This guide provides a comparative analysis of the antibacterial performance of various QdNO derivatives, supported by experimental data and detailed methodologies, to assist researchers in the fields of microbiology and drug development.
Mechanism of Action: DNA Damage via Reactive Oxygen Species
The primary antibacterial mechanism of quinoxaline 1,4-di-N-oxides involves their bioreduction within the bacterial cell, particularly under anaerobic or hypoxic conditions. This process generates reactive oxygen species (ROS), which subsequently cause DNA damage and trigger the bacterial SOS response, ultimately leading to cell death.[3] The presence of the two N-oxide groups is crucial for this activity.[1][4]
Comparative Antibacterial Spectrum
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following table summarizes the MIC values for several quinoxaline 1,4-di-N-oxide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference | ||
| Staphylococcus aureus (mg/L) | Clostridium perfringens (mg/L) | Escherichia coli (mg/L) | Nocardia brasiliensis (µg/mL) | ||
| Cyadox | - | 2 | 4 (anaerobic) | - | [5][6] |
| Olaquindox | - | - | - | - | |
| Mequindox | - | - | - | - | |
| Carbadox | - | - | - | - | |
| Derivative N-05 | - | - | - | < 1 | [7][8] |
| Derivative N-09 | - | - | - | < 1 | [7][8] |
| Derivative N-11 | - | - | - | < 1 | [7][8] |
| Derivative N-13 | - | - | - | < 1 | [7][8] |
| 2,3-N,N-diphenyl quinoxaline derivative 25 | 0.25 - 1 | - | - | - | |
| 2,3-N,N-diphenyl quinoxaline derivative 31 | 0.25 - 1 | - | - | - | |
| 3-methyl-2-phenyl-thioquinoxaline 1,4-di-N-oxide derivatives | 0.39 - 0.78 | - | - | - | [1][4] |
| 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide | - | - | - | - | [1][4] |
Note: Direct comparison is challenging due to variations in tested bacterial strains and experimental conditions across different studies. The provided data is a consolidation from multiple sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for antimicrobial susceptibility testing of aerobic bacteria.[9][10][11][12]
1. Preparation of Materials:
- Quinoxaline 1,4-di-N-oxide compounds of interest.
- Appropriate bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick 3-5 well-isolated colonies of the same morphological type from an agar plate.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
- Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted inoculum suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of each quinoxaline 1,4-di-N-oxide compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial inoculum.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
- Incubate the plates at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action and evaluation of quinoxaline 1,4-di-N-oxides, the following diagrams have been generated.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Signaling pathway of quinoxaline 1,4-di-N-oxides' antibacterial action.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of cyadox against Clostridium perfringens in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents" by Isidro Palos, Alonzo Gonzalez-Gonzalez et al. [scholarworks.utrgv.edu]
- 8. scilit.com [scilit.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. intertekinform.com [intertekinform.com]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Safety Operating Guide
Proper Disposal of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A Comprehensive Guide
For Immediate Reference: Treat 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and any contaminated materials as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory drains or regular trash. The primary and mandatory disposal route is through a licensed and approved hazardous waste disposal facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed.[1] The Globally Harmonized System (GHS) classification includes Acute Toxicity 4 (Oral), signified by the GHS07 pictogram (exclamation mark) and the hazard statement H302.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, all personnel must be equipped with the following appropriate PPE to prevent exposure:
-
Eye/Face Protection: Wear tightly fitting safety glasses or a face shield. Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance. Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealable hazardous waste container. Plastic containers are generally preferred.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for liquid hazardous waste.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste mixture
-
The date when waste was first added to the container
-
Appropriate hazard symbols (e.g., GHS07 pictogram)
-
-
-
Storage Pending Disposal:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure containers are kept tightly closed except when adding waste.
-
The storage area must be cool, dry, and well-ventilated.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste.
-
The most common and appropriate method for the disposal of such nitrogen-containing organic compounds is high-temperature incineration at an approved facility.
-
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. The following procedures are designed to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that is harmful if swallowed. Based on the hazard classification and the general handling of powdered chemicals, a comprehensive PPE protocol is mandatory to minimize exposure and ensure user safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron must be worn.[1][3][4] | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator is advised if dust is generated or if working outside a fume hood.[1][3][5] | Protects against inhalation of fine particles. |
| Protective Clothing | Long-sleeved shirts, long pants, and closed-toe shoes.[3] | Ensures full skin coverage. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe handling of this compound.
Experimental Workflow: Handling and Preparation of Solutions
The following workflow outlines the key steps for safely handling the solid compound and preparing solutions. All procedures involving the handling of the solid chemical should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7][8]
Caption: Workflow for handling this compound.
Step-by-Step Experimental Protocol
-
Preparation :
-
Weighing :
-
Dissolving :
-
Place the weighed solid into the appropriate glassware.
-
Slowly add the desired solvent to the solid. If using a strong acid, always add the acid to water, never the other way around, to prevent a vigorous exothermic reaction.[7]
-
-
Waste Disposal :
-
Solid Waste : Collect any solid waste, including contaminated weigh boats and pipette tips, in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[6] Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]
-
All waste containers must be sealed and stored in a designated, secure, and well-ventilated hazardous waste accumulation area pending disposal by a licensed contractor.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Logical Relationship for Disposal
The proper disposal of chemical waste is a critical step in the laboratory workflow to ensure environmental protection and personnel safety.
Caption: Logical flow for the disposal of chemical waste.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. site.unibo.it [site.unibo.it]
- 9. cerritos.edu [cerritos.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
